4-Fluoro-3-nitrobenzenesulfonate
Description
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Properties
Molecular Formula |
C6H3FNO5S- |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
4-fluoro-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4FNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)/p-1 |
InChI Key |
OOJWQLSHYOELSK-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
4-Fluoro-3-nitrobenzenesulfonate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound. The information is compiled to serve as a foundational resource for professionals in research and drug development.
Core Chemical Properties
This compound is an organic compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] These functional groups, particularly their electron-withdrawing nature, are critical to its chemical behavior and reactivity.[1] It is described as a yellow crystalline solid that is soluble in water.
Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₅S | [1][2][3][4] |
| Molecular Weight | 221.17 g/mol | [1][4] |
| Melting Point | N/A | [2] |
| Boiling Point | N/A | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| pKa (Predicted) | -1.27 ± 0.50 | [2] |
| Density (Predicted) | 1.724 g/cm³ | [2] |
| InChI Key | OOJWQLSHYOELSK-UHFFFAOYSA-N | [1] |
| CAS Number | 3888-84-4 | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid typically involves electrophilic aromatic substitution. The two primary routes are the sulfonation of a pre-functionalized fluoronitrobenzene or the nitration of a fluorobenzenesulfonic acid derivative.[1] The presence of the deactivating nitro and fluoro groups suggests that forceful reaction conditions may be necessary for sulfonation, similar to the sulfonation of nitrobenzene which requires heating with oleum.[1]
Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via Nitration
This protocol details the nitration of 4-fluorobenzoic acid, a process analogous to one of the potential synthetic routes for 4-fluoro-3-nitrobenzenesulfonic acid.
Materials:
-
4-fluorobenzoic acid
-
Potassium nitrate
-
Concentrated sulfuric acid
-
Crushed ice
-
Toluene
Procedure:
-
Under cooling in an ice bath, potassium nitrate (39.7 g, 0.39 mol) is added in batches to a solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) dissolved in concentrated sulfuric acid (180 ml).[5]
-
The reaction mixture is stirred overnight at room temperature.[5]
-
The mixture is then slowly poured over crushed ice (800 g) with continuous stirring.[5]
-
The resulting mixture is allowed to stand at room temperature overnight.[5]
-
The solid product is collected by filtration and washed thoroughly with water.[5]
-
The product is dried by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[5]
Experimental Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide via Chlorosulfonation and Ammonolysis
This protocol describes the synthesis of the corresponding sulfonamide, which involves the formation of the sulfonyl chloride as an intermediate.
Materials:
-
1-fluoro-2-nitrobenzene
-
Chlorosulfonic acid
-
Ice water
-
Ethyl acetate
-
Isopropanol
-
Ammonium hydroxide solution
-
6M Hydrochloric acid
Procedure:
-
1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL).[6]
-
The reaction is stirred at 120°C overnight.[6]
-
After cooling to room temperature, the reaction is quenched by slowly pouring it into ice water.[6]
-
The mixture is extracted with ethyl acetate (3 x 50 mL).[6]
-
The combined organic layers are concentrated under reduced pressure.[6]
-
The crude product is redissolved in isopropanol and cooled to -60°C to yield the intermediate 4-fluoro-3-nitrobenzenesulfonyl chloride.[6]
-
The intermediate is then reacted with ammonium hydroxide solution.[6]
-
The reaction is neutralized with 6M hydrochloric acid, and the mixture is warmed to room temperature and concentrated to dryness to obtain 4-fluoro-3-nitrobenzenesulfonamide.[6]
Reactivity and Potential Applications
The chemical structure of this compound, with its electron-withdrawing groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine atom, in particular, can act as a leaving group. This reactivity is the basis for its potential application as a cysteine-reactive probe. The thiol group of a cysteine residue in a protein can act as a nucleophile, attacking the carbon atom to which the fluorine is attached, leading to the formation of a covalent bond.
Caption: Nucleophilic aromatic substitution mechanism for cysteine modification.
This reactivity makes this compound and its derivatives valuable reagents in chemical biology and drug development for selectively labeling and studying the function of proteins.
Analytical Characterization
The characterization of this compound and its derivatives would typically involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the molecule. For example, in the ¹H NMR of 4-fluoro-3-nitrobenzenesulfonamide, characteristic signals were observed at δ 8.52 (dd, 1H), 8.20 (dq, 1H), and 7.84 (dt, 1H).[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound and its fragments.
The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and analysis.
References
- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 2. Cas 3888-84-4,4-fluoro-3-nitrobenzenesulphonic acid | lookchem [lookchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-fluoro-3-nitrobenzenesulfonate, a key intermediate in the development of novel therapeutics and functional materials. This document details the primary synthetic pathways, experimental protocols based on analogous well-established reactions, and the expected analytical characterization of the target compound and its salt form, potassium this compound.
Introduction
This compound is an aromatic organic compound featuring a sulfonic acid group, a nitro group, and a fluorine atom attached to a benzene ring. The electron-withdrawing nature of these substituents makes the compound a versatile building block in medicinal chemistry and materials science. The sulfonic acid moiety imparts water solubility and can be readily converted into sulfonamides and sulfonate esters, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity of derivative molecules. This guide will focus on the synthesis and characterization of the sulfonic acid and its potassium salt.
Synthesis of 4-Fluoro-3-nitrobenzenesulfonic Acid
The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid can be approached through two primary electrophilic aromatic substitution routes: the sulfonation of 1-fluoro-2-nitrobenzene or the nitration of 4-fluorobenzenesulfonic acid.[1]
Synthesis Pathway 1: Sulfonation of 1-Fluoro-2-nitrobenzene
This pathway involves the direct sulfonation of commercially available 1-fluoro-2-nitrobenzene. Due to the deactivating effect of the nitro and fluoro groups, this reaction requires strong sulfonating agents and elevated temperatures.[1]
Synthesis Pathway 2: Nitration of 4-Fluorobenzenesulfonic Acid
Alternatively, the target compound can be synthesized by the nitration of 4-fluorobenzenesulfonic acid. This approach leverages the directing effects of the sulfonyl and fluoro groups on the incoming nitro group.
Experimental Protocols
Protocol for Sulfonation of 1-Fluoro-2-nitrobenzene (Analogous to Sulfonation of Nitrobenzene)
Materials:
-
1-Fluoro-2-nitrobenzene
-
Oleum (fuming sulfuric acid, e.g., 20% SO3)
-
Ice
-
Sodium chloride (for salting out, if preparing the sodium salt)
-
Potassium hydroxide or potassium carbonate (for preparing the potassium salt)
Procedure:
-
In a fume hood, carefully add 1-fluoro-2-nitrobenzene dropwise to a stirred solution of oleum at a controlled temperature, likely requiring initial cooling.
-
After the addition is complete, the reaction mixture is slowly heated to a temperature sufficient to drive the reaction to completion, potentially in the range of 100-120°C. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The resulting aqueous solution contains 4-fluoro-3-nitrobenzenesulfonic acid.
Protocol for Nitration of 4-Fluorobenzenesulfonic Acid (Analogous to Nitration of 4-Fluorobenzoic Acid)
Materials:
-
4-Fluorobenzenesulfonic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a fume hood, dissolve 4-fluorobenzenesulfonic acid in concentrated sulfuric acid in a flask, cooling the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining a low temperature (e.g., 0-5°C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time until the reaction is complete, as monitored by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product or to prepare an aqueous solution of the sulfonic acid.
Synthesis of Potassium this compound
The potassium salt of 4-fluoro-3-nitrobenzenesulfonic acid can be prepared by neutralizing the sulfonic acid solution with a suitable potassium base.
Experimental Protocol for Salt Formation
Materials:
-
Aqueous solution of 4-fluoro-3-nitrobenzenesulfonic acid
-
Potassium hydroxide (KOH) or potassium carbonate (K2CO3)
-
pH indicator or pH meter
Procedure:
-
To the aqueous solution of 4-fluoro-3-nitrobenzenesulfonic acid, slowly add a solution of potassium hydroxide or potassium carbonate while monitoring the pH.
-
Continue the addition until the solution is neutralized (pH ~7).
-
The resulting solution contains potassium this compound. The salt can be isolated by evaporation of the water, followed by recrystallization from a suitable solvent if necessary.
Characterization of this compound
The characterization of the synthesized compound is crucial to confirm its identity and purity. The following tables summarize the key physical and expected spectroscopic data for 4-fluoro-3-nitrobenzenesulfonic acid.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H4FNO5S | [2][3] |
| Molecular Weight | 221.17 g/mol | [2][3] |
| Exact Mass | 220.97942156 Da | [2] |
| CAS Number | 3888-84-4 | [2] |
Predicted Spectroscopic Data
Due to the limited availability of published spectra for 4-fluoro-3-nitrobenzenesulfonic acid, the following predictions are based on the analysis of analogous compounds, such as 4-fluoro-3-nitrobenzoic acid.[4][5][6]
| Technique | Predicted Observations |
| ¹H NMR | Three aromatic protons are expected, each exhibiting splitting due to coupling with each other and with the ¹⁹F nucleus. The proton ortho to the fluorine and meta to the sulfonyl group would likely appear as a doublet of doublets. The proton meta to both the fluorine and sulfonyl group would likely be a triplet of doublets. The proton ortho to the sulfonyl group would likely appear as a doublet of doublets. Chemical shifts would be downfield due to the electron-withdrawing groups. |
| ¹³C NMR | Six distinct aromatic carbon signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to the nitro and sulfonyl groups will be significantly deshielded. |
| IR Spectroscopy | Characteristic peaks for the S=O stretch of the sulfonic acid group (around 1350 and 1170 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and the C-F stretch (around 1250 cm⁻¹) are expected. A broad O-H stretch for the sulfonic acid will also be present. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak. Common fragmentation patterns would include the loss of SO₃ and NO₂. |
Conclusion
This technical guide outlines the primary synthetic routes and expected characterization data for this compound. The provided experimental protocols, derived from analogous and well-documented reactions, offer a solid foundation for researchers to synthesize this valuable intermediate. The detailed characterization information will aid in the confirmation of the product's identity and purity, facilitating its application in drug discovery and materials science research. Further experimental validation of the proposed protocols and detailed spectroscopic analysis are encouraged to build upon the knowledge base for this important chemical entity.
References
- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 13C NMR [m.chemicalbook.com]
- 6. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonic Acid (CAS 3888-84-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzenesulfonic acid (CAS 3888-84-4), a key synthetic intermediate. This document collates available chemical data, outlines plausible synthetic routes, and discusses its potential applications in medicinal chemistry and materials science, with a focus on its role as a versatile building block in the synthesis of complex molecules.
Chemical and Physical Properties
4-Fluoro-3-nitrobenzenesulfonic acid is an organosulfur compound characterized by a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] These functional groups, all of which are strongly electron-withdrawing, dictate the compound's chemical reactivity and physical properties.[1] The sulfonic acid group confers strong acidity, making it a highly water-soluble organic acid.[1]
While experimental data on the physical properties of 4-Fluoro-3-nitrobenzenesulfonic acid is limited in publicly available literature, computational models provide predicted values which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H4FNO5S | PubChem[2] |
| Molecular Weight | 221.17 g/mol | PubChem[2] |
| CAS Number | 3888-84-4 | PubChem[2] |
| IUPAC Name | 4-fluoro-3-nitrobenzenesulfonic acid | PubChem[2] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])F | PubChem[2] |
| InChI Key | OOJWQLSHYOELSK-UHFFFAOYSA-N | PubChem[2] |
| Predicted pKa | -1.27 ± 0.50 | ChemicalBook |
| Predicted Density | 1.724 ± 0.06 g/cm³ | ChemicalBook |
| Predicted XLogP3 | 0.6 | PubChem[2] |
Synthesis and Experimental Protocols
The synthesis of 4-Fluoro-3-nitrobenzenesulfonic acid typically proceeds via electrophilic aromatic substitution. Two primary synthetic routes are considered: the sulfonation of 1-fluoro-2-nitrobenzene or the nitration of 4-fluorobenzenesulfonic acid.[1] The choice of route and reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing side reactions.[1]
Representative Experimental Protocol: Nitration of 4-Fluorobenzenesulfonic Acid
Materials:
-
4-Fluorobenzenesulfonic acid
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Water
-
Toluene
Procedure:
-
Under cooling in an ice bath, dissolve 4-fluorobenzenesulfonic acid (1.0 eq.) in concentrated sulfuric acid.
-
Slowly add potassium nitrate (1.1 eq.) in portions to the cooled solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Slowly pour the reaction mixture over crushed ice with continuous stirring.
-
Allow the resulting mixture to stand at room temperature overnight to facilitate precipitation of the product.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzenesulfonic acid.
| Reagent | Molar Ratio | Key Parameters |
| 4-Fluorobenzenesulfonic acid | 1.0 | Starting material |
| Potassium nitrate | 1.1 | Nitrating agent |
| Concentrated sulfuric acid | Solvent | Catalyst and dehydrating agent |
| Temperature | 0°C to room temperature | Controlled for selectivity |
| Reaction Time | Overnight | To ensure complete reaction |
Applications in Drug Development and Organic Synthesis
4-Fluoro-3-nitrobenzenesulfonic acid serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4] The presence of three distinct functional groups allows for a range of sequential chemical transformations.
The fluorine atom can be displaced via nucleophilic aromatic substitution, the nitro group can be reduced to an amine, and the sulfonic acid group can be converted into other functionalities such as sulfonyl chlorides and sulfonamides.[1] A patent has indicated that this compound is a relevant precursor in the synthesis of selective Bcl-2 inhibitors, which are a class of anticancer drugs.[1]
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The sulfonamide group, which can be derived from 4-fluoro-3-nitrobenzenesulfonic acid, is a key pharmacophore in a wide range of therapeutic agents.[4]
Visualizations
Synthetic Pathways
Caption: Synthetic routes to 4-Fluoro-3-nitrobenzenesulfonic acid.
Experimental Workflow for Synthesis
Caption: A representative workflow for the synthesis of 4-Fluoro-3-nitrobenzenesulfonic acid.
Logical Workflow for Application in Synthesis
References
- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Fluoro-3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and functional group interplay of 4-fluoro-3-nitrobenzenesulfonate. The strategic placement of its functional groups—a sulfonate, a nitro group, and a fluorine atom—on the benzene ring makes it a versatile reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.
Core Functional Groups and Their Influence on Reactivity
This compound is characterized by three key functional groups, each significantly influencing the molecule's overall reactivity. The benzene ring is substituted with a sulfonic acid group (-SO₃H), a nitro group (-NO₂), and a fluorine atom (-F). All three of these substituents are strongly electron-withdrawing, which is critical to the compound's chemical behavior.[1]
-
Sulfonic Acid Group (-SO₃H): This group is a strong acid due to the high electronegativity of the oxygen and sulfur atoms, which facilitates the donation of a proton (H⁺). The resulting sulfonate anion (-SO₃⁻) is highly stabilized by resonance, with the negative charge delocalized over the three oxygen atoms.[1] This functional group can be converted into other important moieties, most notably sulfonyl chlorides and sulfonamides.[1]
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The nitro group can be readily reduced to an amino group (-NH₂), providing a synthetic handle for further derivatization.
-
Fluorine Atom (-F): As the most electronegative element, the fluorine atom also acts as a strong electron-withdrawing group. In the context of this molecule, it is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The position of the fluorine atom para to the sulfonic acid group and ortho to the nitro group makes the carbon to which it is attached highly susceptible to nucleophilic attack.[1]
The synergistic electron-withdrawing effects of these three groups create a highly electron-deficient aromatic ring, which is the primary determinant of the molecule's characteristic reactivity.
Key Chemical Transformations
The unique electronic properties of this compound allow for a range of chemical transformations, making it a valuable intermediate in multi-step organic synthesis.
Nucleophilic Aromatic Substitution (SₙAr)
The most prominent reaction of this compound is the nucleophilic aromatic substitution (SₙAr) of the fluorine atom. The strong activation by the ortho-nitro and para-sulfonate groups facilitates the displacement of fluoride by a wide variety of nucleophiles.
This reactivity allows for the introduction of diverse functionalities at the C4 position, including amines, alcohols, and thiols.[1] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which lowers the activation energy for the substitution.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound Derivatives
| Nucleophile (Nu-H) | Product Structure | Reaction Conditions (General) | Yield (%) | Reference (Analogous Reactions) |
| Primary Amine (R-NH₂) | 4-(Alkyl/Arylamino)-3-nitrobenzenesulfonate | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO) | Good to Excellent | [General SₙAr knowledge] |
| Secondary Amine (R₂NH) | 4-(Dialkyl/Diaryl-amino)-3-nitrobenzenesulfonate | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO) | Good to Excellent | [General SₙAr knowledge] |
| Thiol (R-SH) | 4-(Alkyl/Arylthio)-3-nitrobenzenesulfonate | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, THF) | Good to Excellent | [General SₙAr knowledge] |
| Alcohol/Phenol (R-OH) | 4-(Alkoxy/Aryloxy)-3-nitrobenzenesulfonate | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF, THF) | Moderate to Good | [General SₙAr knowledge] |
Note: The yields provided are general estimations based on analogous reactions of activated fluoroaromatic compounds. Specific yields for this compound will be dependent on the specific nucleophile and reaction conditions employed.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, yielding 3-amino-4-fluorobenzenesulfonic acid. This transformation is a key step in the synthesis of various derivatives, as the resulting aniline can undergo a wide range of subsequent reactions, such as diazotization and coupling, or condensation to form heterocyclic systems.
Commonly used reducing agents for this transformation include:
-
Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel)
-
Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl)
-
Sodium dithionite (Na₂S₂O₄)
Conversion of the Sulfonic Acid Group
The sulfonic acid moiety can be readily converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). The resulting 4-fluoro-3-nitrobenzenesulfonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles to form sulfonamides and sulfonate esters, which are important pharmacophores in medicinal chemistry.[1]
Experimental Protocols
Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride from 4-Fluoro-3-nitrobenzenesulfonic acid
Materials:
-
4-Fluoro-3-nitrobenzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., Dichloromethane)
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 4-fluoro-3-nitrobenzenesulfonic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting material.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude 4-fluoro-3-nitrobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexane) or used directly in subsequent steps.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound (or its corresponding sulfonyl chloride/sulfonamide)
-
Primary or secondary amine (1.1 equivalents)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in a polar aprotic solvent, add the amine and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Procedure for the Reduction of the Nitro Group
Materials:
-
4-Substituted-3-nitrobenzenesulfonate derivative
-
Iron powder (Fe) (5-10 equivalents)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture (e.g., 4:1)
-
Celite
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the nitro-containing starting material in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict key reaction pathways and a general experimental workflow.
Caption: Key reaction pathways of this compound.
Caption: General experimental workflow for SₙAr reactions.
Applications in Drug Discovery and Development
The diverse reactivity of this compound makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The ability to introduce a variety of substituents through nucleophilic aromatic substitution, coupled with the synthetic handle of the reducible nitro group and the versatile sulfonate/sulfonamide moiety, allows for the creation of diverse chemical libraries for drug screening. The sulfonamide functional group, in particular, is a well-established pharmacophore found in a wide range of drugs, including diuretics, anticonvulsants, and antibiotics. The strategic use of this compound and its derivatives enables the synthesis of novel compounds with tailored properties for various biological targets.
Conclusion
This compound is a highly functionalized aromatic compound with a rich and predictable reactivity profile. The interplay of its electron-withdrawing groups activates the molecule for key transformations, including nucleophilic aromatic substitution, nitro group reduction, and derivatization of the sulfonic acid. This versatility makes it an important tool for medicinal chemists and researchers in the development of new chemical entities. A thorough understanding of its reactivity, as outlined in this guide, is crucial for its effective application in complex organic synthesis.
References
Spectroscopic Analysis of 4-Fluoro-3-nitrobenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-3-nitrobenzenesulfonate, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data for this specific salt, this document leverages data from its corresponding acid, 4-fluoro-3-nitrobenzenesulfonic acid, and closely related structural analogs. All predicted and analogous data are clearly indicated.
Core Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) in parts per million (ppm) for this compound are based on the analysis of structurally similar compounds, such as 4-halonitrobenzenes and other substituted benzene derivatives.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-2 | 8.2 - 8.4 | dd | J(H2-H6) ≈ 2-3, J(H2-F) ≈ 4-5 |
| H-5 | 7.5 - 7.7 | ddd | J(H5-H6) ≈ 8-9, J(H5-F) ≈ 8-9, J(H5-H2) ≈ 0.5 | |
| H-6 | 7.8 - 8.0 | dd | J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3 | |
| ¹³C | C-1 (C-SO₃⁻) | 145 - 150 | d | |
| C-2 (C-H) | 125 - 128 | d | ||
| C-3 (C-NO₂) | 148 - 152 | d | ||
| C-4 (C-F) | 160 - 165 | d | J(C4-F) ≈ 250-260 | |
| C-5 (C-H) | 118 - 122 | d | J(C5-F) ≈ 20-25 | |
| C-6 (C-H) | 130 - 133 | d | ||
| ¹⁹F | F-4 | -105 to -115 | ddd | J(F-H5) ≈ 8-9, J(F-H2) ≈ 4-5, J(F-H6) ≈ 1-2 |
Disclaimer: These are predicted values based on analogous compounds and may differ from experimental results.
Table 2: Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are based on characteristic absorption bands for aromatic nitro compounds and arylsulfonates.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | ~1530 | Strong |
| Symmetric Stretch | ~1350 | Strong | |
| SO₃⁻ | Asymmetric Stretch | ~1180 | Strong |
| Symmetric Stretch | ~1040 | Strong | |
| C-F | Stretch | ~1250 | Medium-Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak |
Source: Predicted values for the corresponding sulfonic acid have been reported[1].
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) in negative ion mode would be the most suitable technique.
| Ion | Formula | Calculated Exact Mass (m/z) | Notes |
| [M]⁻ | C₆H₃FNO₅S⁻ | 220.9719 | Molecular ion of the corresponding sulfonic acid. |
| [M-NO₂]⁻ | C₆H₃FSO₃⁻ | 173.9763 | Loss of the nitro group. |
| [M-SO₃]⁻ | C₆H₃FNO₂⁻ | 140.0100 | Loss of the sulfonate group. |
Source: Common fragmentation pathways for 4-fluoro-3-nitrobenzenesulfonic acid have been described[1].
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical to ensure sample solubility and avoid interfering signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., TMS or a suitable fluorine reference).
-
-
Instrument Parameters (¹H, ¹³C, ¹⁹F NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Standard room temperature (e.g., 298 K).
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of aromatic protons.
-
-
¹³C NMR:
-
Use proton decoupling to simplify the spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR:
-
Set the spectral width to encompass the expected chemical shift of the fluorine atom.
-
Proton decoupling can be used to simplify the fluorine signal.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal.
-
-
Data Processing:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the ESI process and ensure the sample is fully dissolved.
-
Filter the sample solution if any particulate matter is present to avoid clogging the instrument.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Negative ion mode is preferred for the sulfonate anion.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Capillary Voltage: Optimize for stable spray and maximum ion signal (typically a few kilovolts).
-
Nebulizing and Drying Gas: Adjust the flow rates of the nebulizing and drying gases (usually nitrogen) to optimize desolvation.
-
Fragmentor/Collision Energy (for MS/MS): If fragmentation analysis is desired, apply a collision energy to induce fragmentation of the parent ion.
-
-
Data Processing:
-
Acquire the mass spectrum over a suitable m/z range.
-
Identify the molecular ion and any significant fragment ions.
-
Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the predicted and analogous data presented herein.
References
4-Fluoro-3-nitrobenzenesulfonate literature review and background
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonate
Introduction and Background
4-Fluoro-3-nitrobenzenesulfonic acid is an organosulfur compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] Its chemical formula is C₆H₄FNO₅S.[1][2] The specific arrangement of these strongly electron-withdrawing functional groups at positions 1 (-SO₃H), 3 (-NO₂), and 4 (-F) is critical to its chemical behavior and makes it a versatile intermediate in organic synthesis.[1]
Fluorinated aromatic sulfonic acids are a class of compounds that have attracted significant interest in modern chemical research.[1] The sulfonic acid moiety dramatically increases the aqueous solubility of organic compounds, a highly valuable feature in the development of pharmaceuticals, water-soluble dyes, and catalysts.[1] Concurrently, the presence of a fluorine atom, the most electronegative element, significantly alters the molecule's electronic environment.[1] This modification can enhance metabolic stability and binding affinity to protein targets, a common strategy in medicinal chemistry.[1] The combination of these groups on an aromatic ring creates a powerful and tunable molecular scaffold for diverse chemical syntheses.[1]
Physicochemical Properties
The key physical and chemical properties of 4-fluoro-3-nitrobenzenesulfonic acid and its related derivatives are summarized below. These properties are crucial for understanding its behavior in chemical reactions and for developing experimental protocols.
| Property | Value | Source(s) |
| IUPAC Name | 4-fluoro-3-nitrobenzenesulfonic acid | [2] |
| CAS Number | 3888-84-4 | [1][2] |
| Molecular Formula | C₆H₄FNO₅S | [1][2] |
| Molecular Weight | 221.17 g/mol | [1][2] |
| Predicted Density | 1.724 ± 0.06 g/cm³ | [3] |
| Predicted pKa | -1.27 ± 0.50 | [3] |
| InChI Key | OOJWQLSHYOELSK-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
Synthesis Workflow
The logical workflow for the two main synthetic pathways to obtain 4-fluoro-3-nitrobenzenesulfonic acid can be visualized as follows.
Caption: Primary synthetic routes to 4-fluoro-3-nitrobenzenesulfonic acid.
Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide (Analogous Sulfonation)
This protocol details the synthesis of the corresponding sulfonamide from 1-fluoro-2-nitrobenzene, which involves the formation of the sulfonyl chloride intermediate. This method highlights the chlorosulfonation approach.
Procedure:
-
Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[4]
-
Stir the reaction mixture at 120°C overnight.[4]
-
After allowing the reaction to cool to room temperature, quench it by slowly pouring it into ice water.[4]
-
Extract the mixture with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers and concentrate under reduced pressure to remove the solvent.[4]
-
Redissolve the crude product in isopropanol and cool to -60°C.[4]
-
At this temperature, add ammonium hydroxide solution dropwise and continue stirring for 1 hour.[4]
-
Neutralize the reaction by adding 6M hydrochloric acid (8 mL).[4]
-
Warm the mixture to room temperature and concentrate to dryness to obtain the intermediate 4-fluoro-3-nitrobenzenesulfonamide (Yield: 82%).[4]
Experimental Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzoic Acid (Analogous Nitration)
This protocol for the nitration of 4-fluorobenzoic acid serves as a model for the nitration of a fluorinated benzene derivative.[5]
Procedure:
-
Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 mL) under cooling in an ice bath.[5]
-
Add potassium nitrate (39.7 g, 0.39 mol) in batches to the solution.[5]
-
Stir the reaction mixture overnight at room temperature.[5]
-
Slowly pour the mixture over crushed ice (800 g) with continuous stirring.[5]
-
Allow the resulting mixture to stand at room temperature overnight.[5]
-
Filter the solid product and wash it with plenty of water.[5]
-
Dry the product via azeotropic distillation with toluene to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: 90%).[5]
Chemical Reactivity and Applications
The reactivity of 4-fluoro-3-nitrobenzenesulfonic acid is dominated by its three functional groups, making it a valuable building block in medicinal chemistry and materials science.[1] The sulfonic acid group confers strong acidity, while the fluorine and nitro groups are key sites for substitution and reduction reactions.[1]
Key Chemical Transformations
The primary reactions involving this scaffold are Nucleophilic Aromatic Substitution (SₙAr) at the C4 position and reduction of the nitro group at the C3 position.[1]
Caption: Key reactions of the this compound scaffold.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is highly activated by the electron-withdrawing nitro and sulfonate groups, making it an excellent leaving group. This allows for its displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols, enabling the introduction of diverse substituents at the C4 position.[1]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂).[1] This transformation is fundamental in synthetic chemistry, as the resulting amino group can undergo a vast array of subsequent reactions, including diazotization, acylation, or alkylation.[1]
Formation of Derivatives
4-Fluoro-3-nitrobenzenesulfonic acid can be converted to its corresponding sulfonyl chloride, which is a versatile intermediate for creating sulfonate esters and sulfonamides through reactions with nucleophiles.[1]
Caption: Synthesis of sulfonate esters and sulfonamides.
Applications in Drug Development
The structural motifs present in this compound are highly relevant to drug development. The introduction of fluorine can improve metabolic stability and binding affinity, while the sulfonic acid group enhances aqueous solubility.[1] The related compound, 4-fluoro-3-nitrobenzenesulfonamide, is explicitly used as a reagent to synthesize various substituted arylsulfonamide derivatives, which are an important class of compounds in medicinal chemistry.[4] The ability to perform orthogonal reactions—SₙAr at the fluorine and reduction of the nitro group—makes this scaffold a valuable tool for building molecular complexity and generating libraries of potential drug candidates.
References
- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoro-3-nitrobenzenesulphonic acid CAS#: 3888-84-4 [m.chemicalbook.com]
- 4. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide on the Discovery and History of 4-Fluoro-3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitrobenzenesulfonate is a key aromatic organofluorine compound that has found utility as a versatile building block in organic synthesis, particularly in the preparation of novel pharmaceutical agents. Its unique trifunctionalized aromatic ring, featuring a sulfonic acid group, a nitro group, and a fluorine atom, provides a scaffold with tunable reactivity for the construction of complex molecules. This technical guide delves into the discovery and history of this compound, detailing its synthesis, the underlying chemical principles, and its applications in medicinal chemistry.
Introduction: The Emergence of a Versatile Synthetic Intermediate
The study of aromatic sulfonic acids dates back to the 19th century, with aromatic sulfonation being a foundational electrophilic aromatic substitution reaction in organic chemistry. These compounds have been pivotal as intermediates in the production of dyes, detergents, and pharmaceuticals. The introduction of fluorine into organic molecules, a strategy that gained significant traction in the mid-20th century, was found to dramatically alter the physicochemical properties of compounds, often enhancing metabolic stability and binding affinity to biological targets. The convergence of these two areas of chemical science set the stage for the development of fluorinated aromatic sulfonic acids like this compound.
While a definitive first synthesis by a single research group is not clearly documented in readily available literature, the synthesis of 4-fluoro-3-nitrobenzenesulfonic acid is grounded in the well-established principles of electrophilic aromatic substitution, with its preparation being described in the chemical literature by the mid-1960s. Two primary synthetic routes have been established for its preparation: the sulfonation of 1-fluoro-2-nitrobenzene and the nitration of 4-fluorobenzenesulfonic acid.
Theoretical Basis: The Guiding Principles of Holleman's Rules
The regioselectivity of the synthesis of this compound is a classic example of the principles of electrophilic aromatic substitution, predictable by Holleman's rules.[1] These rules, established by Arnold Frederick Holleman, describe how existing substituents on an aromatic ring direct incoming electrophiles to specific positions (ortho, meta, or para).
In the case of the starting materials for the synthesis of this compound:
-
1-Fluoro-2-nitrobenzene: The fluorine atom is an ortho, para-directing deactivator, while the nitro group is a strong meta-directing deactivator. The directing effects of both substituents must be considered.
-
4-Fluorobenzenesulfonic acid: The fluorine atom is an ortho, para-director, and the sulfonic acid group is a meta-director.
The interplay of these electronic effects governs the position of the incoming electrophile, leading to the desired this compound product.
Key Synthetic Pathways
The two principal methods for the synthesis of this compound are detailed below.
Sulfonation of 1-Fluoro-2-nitrobenzene
This route involves the direct sulfonation of 1-fluoro-2-nitrobenzene. The presence of the electron-withdrawing nitro and fluoro groups deactivates the aromatic ring, necessitating strong sulfonating agents and often elevated temperatures to drive the reaction.
Experimental Protocol: Sulfonation of 1-Fluoro-2-nitrobenzene (Analogous Procedure)
A general procedure for the sulfonation of a deactivated aromatic ring can be adapted from the synthesis of 4-fluoro-3-nitrobenzenesulfonamide.[2]
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, 1-fluoro-2-nitrobenzene (1.0 equivalent) is dissolved in an excess of chlorosulfonic acid (e.g., 5-10 equivalents).
-
Reaction Conditions: The reaction mixture is heated, for example, to 120°C, and stirred overnight to ensure complete reaction.[2]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4-fluoro-3-nitrobenzenesulfonic acid can be further purified by recrystallization or chromatography.
Nitration of 4-Fluorobenzenesulfonic Acid
This alternative pathway involves the nitration of 4-fluorobenzenesulfonic acid. The sulfonic acid group is a meta-director, and the fluorine atom is an ortho, para-director. The nitration will preferentially occur at the position ortho to the fluorine and meta to the sulfonic acid group.
Experimental Protocol: Nitration of 4-Fluorobenzenesulfonic Acid (Analogous Procedure)
A representative procedure for the nitration of a substituted fluorobenzene can be adapted from the synthesis of 4-fluoro-3-nitrobenzoic acid.[3]
-
Reaction Setup: 4-Fluorobenzenesulfonic acid (1.0 equivalent) is dissolved in concentrated sulfuric acid in a flask cooled in an ice bath.
-
Nitrating Agent: A nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, or potassium nitrate, is added portion-wise while maintaining a low temperature.[3]
-
Reaction Conditions: The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature and stirred for several hours or overnight.[3]
-
Work-up: The reaction is quenched by pouring the mixture onto crushed ice. The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Purification: Further purification can be achieved by recrystallization.
Data Presentation
| Synthesis Route | Starting Material | Key Reagents | Product | Typical Yield (%) | Melting Point (°C) | Reference |
| Sulfonation | 1-Fluoro-2-nitrobenzene | Chlorosulfonic acid, Ammonium hydroxide | 4-Fluoro-3-nitrobenzenesulfonamide | 82 | Not Reported | [2] |
| Nitration | 4-Fluorobenzoic acid | Potassium nitrate, Sulfuric acid | 4-Fluoro-3-nitrobenzoic acid | 90 | Not Reported | [3] |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₅S | [4] |
| Molecular Weight | 221.17 g/mol | [4] |
| CAS Number | 3888-84-4 | [4] |
Mandatory Visualizations
Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Experimental Workflow: Sulfonation Route
Caption: Experimental workflow for the sulfonation of 1-fluoro-2-nitrobenzene.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups allows for sequential and regioselective modifications.
-
Sulfonamide Formation: The sulfonic acid can be converted to a sulfonyl chloride, which readily reacts with amines to form sulfonamides. The sulfonamide moiety is a common pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles to build molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or alkylation. This amine is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in antimicrobials, opioids, and antipsychotics.[5]
-
Kinase Inhibitors: The broader class of sulfonamide-based compounds has been extensively explored as kinase inhibitors for the treatment of cancer.[6] While direct use of this compound in a marketed kinase inhibitor is not prominent, its structural motifs are relevant to the design of such agents. The sulfonyl group can act as a hydrogen bond acceptor, and the fluorinated phenyl ring can engage in favorable interactions within the ATP-binding pocket of kinases.
Conclusion
This compound stands as a testament to the power of fundamental organic chemistry principles in generating valuable synthetic building blocks. Its preparation, guided by the predictable nature of electrophilic aromatic substitution, provides a versatile platform for the synthesis of a wide array of more complex molecules. For researchers and professionals in drug development, this compound and its derivatives offer a gateway to novel chemical entities with potential therapeutic applications, particularly in the design of kinase inhibitors and other targeted therapies. The continued exploration of the reactivity of this trifunctionalized scaffold is likely to lead to the discovery of new and improved pharmaceutical agents.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
- 3. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Potential Research Areas for 4-Fluoro-3-nitrobenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitrobenzenesulfonate and its derivatives represent a versatile class of chemical intermediates with significant potential in medicinal chemistry, chemical biology, and materials science. The strategic placement of the fluorine atom, nitro group, and sulfonic acid moiety on the benzene ring imparts unique reactivity and properties, making this scaffold an attractive starting point for the synthesis of complex molecules. The fluorine atom, activated by the electron-withdrawing nitro and sulfonyl groups, is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups. Concurrently, the nitro group can be readily reduced to an amine, opening up another avenue for chemical diversification. This guide provides an in-depth overview of the core chemical properties, synthesis, and key reactions of this compound derivatives. It explores their established application in the development of Bcl-2 family protein inhibitors for cancer therapy and delves into their potential as cysteine-reactive probes for chemical proteomics. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this valuable chemical entity.
Chemical Properties and Spectroscopic Data
This compound is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonic acid group. These strongly electron-withdrawing groups are critical to its chemical behavior.[1] The sulfonic acid group renders it a strong acid, with the resulting sulfonate anion being highly stabilized by resonance.[1]
Below is a summary of the key chemical and physical properties for 4-fluoro-3-nitrobenzenesulfonic acid and its important derivatives, 4-fluoro-3-nitrobenzenesulfonyl chloride and 4-fluoro-3-nitrobenzenesulfonamide.
| Property | 4-Fluoro-3-nitrobenzenesulfonic acid | 4-Fluoro-3-nitrobenzenesulfonyl chloride | 4-Fluoro-3-nitrobenzenesulfonamide |
| CAS Number | 3888-84-4[1][2] | 6668-56-0[3] | 406233-31-6[4] |
| Molecular Formula | C₆H₄FNO₅S[1][2] | C₆H₃ClFNO₄S[5] | C₆H₅FN₂O₄S[4] |
| Molecular Weight | 221.17 g/mol [1][2] | 239.61 g/mol [5] | 220.18 g/mol [4] |
| Physical Form | Solid (Predicted) | White to Pale Yellow Solid[5] | Pale Yellow Solid[4] |
| Predicted Spectroscopic Data (for Sulfonic Acid) | FT-IR (cm⁻¹): ~1530 & ~1350 (-NO₂ stretch), ~1180 & ~1040 (S=O stretch).[1] ¹H NMR: Three distinct signals in the aromatic region with complex splitting patterns due to ortho-, meta-, and fluorine-proton coupling.[1] | ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H).[4] |
Synthesis and Key Intermediates
The synthesis of this compound derivatives typically begins with 1-fluoro-2-nitrobenzene. The primary transformations involve sulfonation/chlorosulfonation and subsequent conversion to other functional groups like sulfonamides.
Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide
A common and well-documented route involves the direct chlorosulfonation of 1-fluoro-2-nitrobenzene, followed by amination to yield the sulfonamide.[4]
References
- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoro-3-nitrobenzenesulfonyl chloride | CAS No- 6668-56-0 | Simson Pharma Limited [simsonpharma.com]
- 4. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
- 5. 4-fluoro-3-nitrobenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrobenzenesulfonate and its derivatives are versatile reagents in organic synthesis, primarily serving as electrophilic aromatic building blocks. The presence of a fluorine atom at the 4-position and a nitro group at the 3-position of the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. The sulfonate group, or more commonly its activated form, the sulfonyl chloride, provides a reactive handle for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This unique combination of reactive sites makes this compound derivatives valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
The electron-withdrawing nature of both the nitro and sulfonyl groups renders the aromatic ring electron-deficient, facilitating the attack of nucleophiles at the carbon atom bearing the fluorine. The fluorine atom, being a good leaving group in this context, is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse substituents at this position, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Key Applications
-
Synthesis of Sulfonamides: The reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with primary and secondary amines is a cornerstone application, leading to the formation of a wide array of sulfonamide derivatives. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants.
-
Formation of Sulfonate Esters: The reaction with alcohols or phenols yields sulfonate esters. These can be used as intermediates in cross-coupling reactions or as protecting groups.
-
Carbon-Sulfur Bond Formation: Reactions with thiols provide a straightforward route to aryl thioethers, which are important structural motifs in various biologically active molecules.
-
Building Block for Heterocyclic Synthesis: The sequential or tandem reaction of the fluorine and nitro groups can be employed in the synthesis of various heterocyclic systems. For instance, the fluorine can be displaced by a nucleophile, and the nitro group can then be reduced to an amine, which can participate in cyclization reactions.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
This protocol is adapted from the synthesis of analogous aryl sulfonyl chlorides.
Reaction Scheme:
Materials:
-
1-Fluoro-2-nitrobenzene
-
Chlorosulfonic acid
-
Ice
-
Water
-
Petroleum ether (for recrystallization)
Procedure:
-
In a fume hood, carefully add 1-fluoro-2-nitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (e.g., 4.0 eq) in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, 4-fluoro-3-nitrobenzenesulfonyl chloride, will precipitate.
-
Collect the precipitate by filtration and wash it with cold water.
-
For purification, recrystallize the crude product from petroleum ether.
-
Dry the purified product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Chlorosulfonic acid : 1-Fluoro-2-nitrobenzene) | 4 : 1 | [1] |
| Reaction Temperature | 120 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | ~81.5% (analogous reaction) | [1] |
Protocol 2: General Procedure for the Synthesis of N-Substituted-4-fluoro-3-nitrobenzenesulfonamides
Reaction Scheme:
Materials:
-
4-Fluoro-3-nitrobenzenesulfonyl chloride
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate/Hexane (for recrystallization)
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Add 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1N HCl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data (Example with Ammonia):
| Parameter | Value | Reference |
| Reactants | 4-Nitrobenzenesulfonyl chloride (6.7 g), Ammonia water (10 ml) | [2] |
| Reaction Time | 3 hours | [2] |
| Reaction Temperature | Room temperature | [2] |
| Yield | ~95% (for 4-nitrobenzenesulfonamide) | [2] |
Protocol 3: General Procedure for the Synthesis of 4-Aryloxy-3-nitrobenzenesulfonates
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Diagram 2: Key Reactions of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Caption: Major synthetic pathways.
Diagram 3: Experimental Workflow for Sulfonamide Synthesis
Caption: Step-by-step synthesis workflow.
References
Application of 4-Fluoro-3-nitrobenzenesulfonate Analogs in Proteomics Research: A Focus on Chiral Amino Acid Analysis
Introduction
In proteomics research, the precise characterization of amino acids, the fundamental building blocks of proteins, is paramount. While the primary sequence of proteins is a key area of study, the stereochemistry of amino acids (whether they are in the D- or L-form) is also of significant biological importance. D-amino acids, once thought to be rare in higher organisms, are now recognized as playing crucial roles in various physiological and pathological processes. Consequently, the development of robust analytical methods to identify and quantify amino acid stereoisomers is a growing area of interest.
This application note details the use of amine-reactive reagents for the chiral analysis of amino acids in proteomics, with a specific focus on Nα-(2,4-dinitrophenyl)-L-alanine amide, commonly known as Marfey's reagent. While the user inquired about 4-Fluoro-3-nitrobenzenesulfonate, the available scientific literature extensively documents the application of the structurally and functionally similar Marfey's reagent for this purpose. This reagent and its analogs are powerful tools for derivatizing primary amines, enabling the separation and quantification of D- and L-amino acid enantiomers using standard liquid chromatography-mass spectrometry (LC-MS) techniques.
Principle of the Method
Marfey's reagent is a chiral derivatizing agent.[1][2] The core principle of its application lies in its reaction with the primary amine group of amino acids. This reaction forms diastereomers, which, unlike the original enantiomers, have different physicochemical properties and can therefore be separated using achiral reverse-phase high-performance liquid chromatography (HPLC). The separated diastereomers can then be detected and quantified by mass spectrometry, allowing for the determination of the relative or absolute amounts of D- and L-amino acids in a biological sample.
The workflow for this analysis typically involves the hydrolysis of a protein or peptide sample to release individual amino acids, followed by derivatization with Marfey's reagent, LC-MS/MS analysis, and data interpretation.
Experimental Protocols
1. Protein Hydrolysis
This protocol describes the acid hydrolysis of a protein sample to liberate its constituent amino acids.
-
Materials:
-
Protein sample (lyophilized)
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas
-
Heating block or oven
-
Vacuum centrifuge
-
-
Procedure:
-
Place the lyophilized protein sample in a hydrolysis tube.
-
Add a sufficient volume of 6 M HCl to the tube.
-
Flush the tube with nitrogen gas to remove oxygen and prevent oxidation of amino acids.
-
Seal the tube tightly.
-
Incubate the sample at 110°C for 24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Open the tube and evaporate the HCl using a vacuum centrifuge.
-
Resuspend the dried amino acid hydrolysate in a suitable buffer (e.g., 1 M NaHCO₃) for derivatization.
-
2. Derivatization of Amino Acids with Marfey's Reagent
This protocol details the derivatization of free amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).
-
Materials:
-
Amino acid sample (from hydrolysis or standards)
-
1 M Sodium bicarbonate (NaHCO₃)
-
Marfey's reagent solution (1% w/v in acetone)
-
1 N Hydrochloric acid (HCl)
-
Methanol
-
Water bath or incubator
-
-
Procedure:
-
To 10 µL of the amino acid sample in solution, add 10 µL of 1 M NaHCO₃.
-
Add 50 µL of the 1% Marfey's reagent solution in acetone.
-
Mix the solution thoroughly.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
Stop the reaction by adding 10 µL of 1 N HCl.
-
Add 420 µL of methanol to the final mixture.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes representative quantitative data from studies utilizing Marfey's reagent for the chiral analysis of amino acids. This data highlights the ability of the method to resolve and quantify D- and L-amino acid pairs.
| Amino Acid Pair | Retention Time L-form (min) | Retention Time D-form (min) | Limit of Detection (LOD) | Linearity Range | Reference |
| Alanine | 15.2 | 16.5 | 0.5 µM | 1-100 µM | [2] |
| Aspartic Acid | 12.8 | 13.9 | 0.5 µM | 1-100 µM | [2] |
| Phenylalanine | 25.1 | 26.8 | 0.2 µM | 0.5-50 µM | [3] |
| Valine | 21.3 | 22.9 | 0.5 µM | 1-100 µM | [2] |
Visualizations
Diagram 1: Experimental Workflow for Chiral Amino Acid Analysis
Caption: Workflow for chiral amino acid analysis using Marfey's reagent.
Diagram 2: Reaction Scheme of Marfey's Reagent with an Amino Acid
Caption: Derivatization reaction of an amino acid with Marfey's reagent.
The use of amine-reactive chiral derivatizing agents, exemplified by Marfey's reagent, provides a reliable and robust method for the analysis of amino acid stereoisomers in proteomics research. This approach, combining chemical derivatization with standard LC-MS/MS instrumentation, allows for the effective separation and quantification of D- and L-amino acids. The protocols and data presented here serve as a guide for researchers and drug development professionals interested in exploring the roles of D-amino acids in biological systems and their potential as biomarkers or therapeutic targets. The continued application and refinement of these methods will undoubtedly contribute to a deeper understanding of the proteome and its complexities.
References
Application Notes and Protocols for 4-Fluoro-3-nitrobenzenesulfonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrobenzenesulfonate and its derivatives are versatile chemical intermediates, primarily utilized in the synthesis of more complex molecules in medicinal chemistry and materials science.[1] The presence of a fluorine atom and a nitro group on the benzene ring significantly influences the molecule's reactivity, making it a valuable building block for drug discovery and the development of novel chemical probes.[1] This document provides detailed protocols for the application of a key derivative, 4-fluoro-3-nitrobenzenesulfonyl chloride, as an amine-reactive probe for protein labeling, a common technique in biochemical and pharmaceutical research. While specific signaling pathways involving this compound are not established, its utility lies in its ability to covalently modify proteins, enabling their study.
Data Presentation
The efficiency of protein labeling with 4-fluoro-3-nitrobenzenesulfonyl chloride can be quantified by determining the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. This is typically assessed using spectrophotometry or mass spectrometry. Below is a sample data table illustrating the effect of reactant molar ratio on the DOL for a model protein like Bovine Serum Albumin (BSA).
| Molar Ratio (Sulfonyl Chloride:Protein) | Protein Concentration (mg/mL) | Degree of Labeling (DOL) |
| 5:1 | 2.0 | 1.2 |
| 10:1 | 2.0 | 2.5 |
| 20:1 | 2.0 | 4.1 |
| 40:1 | 2.0 | 6.8 |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with 4-Fluoro-3-nitrobenzenesulfonyl Chloride
This protocol describes a general method for the covalent modification of primary amines (e.g., lysine residues and the N-terminus) in proteins using 4-fluoro-3-nitrobenzenesulfonyl chloride. This procedure is analogous to labeling with other sulfonyl chlorides like Dansyl Chloride or Texas Red Sulfonyl Chloride.[2][3]
Materials:
-
Protein of interest (e.g., antibody, enzyme)
-
4-Fluoro-3-nitrobenzenesulfonyl chloride
-
0.1 M Sodium bicarbonate buffer, pH 9.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Bovine Serum Albumin (BSA) for standard curve (optional)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 2-10 mg/mL.[2]
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the sulfonyl chloride.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of 4-fluoro-3-nitrobenzenesulfonyl chloride in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[2]
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add a calculated amount of the 4-fluoro-3-nitrobenzenesulfonyl chloride solution. The molar ratio of the sulfonyl chloride to the protein can be varied to achieve the desired degree of labeling (see Data Presentation table for examples). A 10 to 20-fold molar excess is a common starting point.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.[2] For sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted 4-fluoro-3-nitrobenzenesulfonyl chloride and its hydrolysis byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions. The labeled protein can often be visualized by its color.
-
-
Quantification of Labeling (Optional but Recommended):
-
The degree of labeling can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the 4-fluoro-3-nitrophenyl group (approximately 340 nm, though this should be determined experimentally).
-
Alternatively, mass spectrometry can be used to determine the mass shift of the protein upon labeling, providing a more precise measure of the degree of labeling.[4]
-
Protocol 2: Synthesis of a Sulfonamide Derivative
4-Fluoro-3-nitrobenzenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications.[5] This protocol provides a general procedure for the synthesis of a simple sulfonamide by reacting 4-fluoro-3-nitrobenzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
4-Fluoro-3-nitrobenzenesulfonyl chloride
-
A primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the tertiary amine base (1.1 to 1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure sulfonamide derivative.
-
Visualizations
Caption: Workflow for Protein Labeling.
Caption: General Sulfonamide Synthesis Pathway.
References
Application Notes and Protocols for the Reaction of 4-Fluoro-3-nitrobenzenesulfonate with Amines and Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrobenzenesulfonate and its derivatives are versatile reagents in organic synthesis and bioconjugation. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). This allows for the efficient displacement of the fluoride ion by a wide range of nucleophiles, including primary and secondary amines, as well as thiols. The resulting 4-substituted-3-nitrobenzenesulfonate products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other functional molecules. Furthermore, the reactivity of this class of compounds can be harnessed for the modification of biomolecules in bioconjugation applications.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines and thiols.
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The key steps involve the attack of the nucleophile (amine or thiol) on the carbon atom bearing the fluorine, followed by the departure of the fluoride leaving group.
Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-fluoro-3-nitrobenzenesulfonate and its derivatives in medicinal chemistry. This versatile building block serves as a key intermediate in the synthesis of a variety of biologically active molecules, including antibacterial agents and kinase inhibitors.
I. Application Notes
This compound is a valuable reagent in drug discovery due to its unique combination of functional groups. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The nitro group can be readily reduced to an amine, providing a point for further chemical modification, while the sulfonyl group is a key component of the sulfonamide pharmacophore, which is present in numerous approved drugs.
1. Synthesis of Bioactive Sulfonamides:
The primary application of this compound is in the synthesis of sulfonamide derivatives. This is typically achieved by first converting the sulfonic acid to the more reactive sulfonyl chloride, which then readily reacts with primary or secondary amines to form the sulfonamide linkage. The resulting 4-fluoro-3-nitrophenylsulfonamide scaffold can be further elaborated. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce additional diversity and modulate the biological activity of the final compound.
Key Advantages:
-
The sulfonamide group is a well-established pharmacophore with a broad range of biological activities.
-
The fluorine atom can improve pharmacokinetic properties such as metabolic stability and membrane permeability.
-
The nitro group serves as a versatile handle for further chemical modifications.
2. Development of Kinase Inhibitors:
The 4-fluoro-3-nitrophenyl scaffold can be incorporated into the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. The aromatic ring can be substituted to target specific pockets within the ATP-binding site, thereby achieving selectivity for a particular kinase.
3. Preparation of Antibacterial Agents:
Sulfonamides have a long history as antibacterial agents, and derivatives of this compound can be explored for this purpose. The mechanism of action of sulfa drugs involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The 4-fluoro-3-nitrophenylsulfonamide core can be decorated with various substituents to optimize antibacterial potency and spectrum.
II. Quantitative Data
The following table summarizes key data for compounds synthesized using this compound derivatives.
| Compound ID | Synthetic Protocol | Target/Organism | Biological Activity (IC50/MIC) | Yield (%) | Reference |
| 1 | Protocol 1 | Staphylococcus aureus | MIC: 16 µg/mL | 85 | Fictional data for illustration |
| 2 | Protocol 1 | Escherichia coli | MIC: 32 µg/mL | 78 | Fictional data for illustration |
| 3 | Protocol 2 | Aurora Kinase A | IC50: 0.5 µM | 65 | Fictional data for illustration |
| 4 | Protocol 2 | VEGFR2 | IC50: 1.2 µM | 72 | Fictional data for illustration |
III. Experimental Protocols
Protocol 1: General Synthesis of 4-Fluoro-3-nitrobenzenesulfonamides
This protocol describes the synthesis of a representative 4-fluoro-3-nitrobenzenesulfonamide derivative.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
4-Fluoro-3-nitrobenzenesulfonic acid is converted to the corresponding sulfonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Materials: 4-Fluoro-3-nitrobenzenesulfonic acid, thionyl chloride, dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
To a stirred solution of 4-fluoro-3-nitrobenzenesulfonic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzenesulfonyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-Aryl-4-fluoro-3-nitrobenzenesulfonamide
-
Materials: 4-Fluoro-3-nitrobenzenesulfonyl chloride, desired primary or secondary amine (1.0 eq), a base (e.g., triethylamine or pyridine, 1.5 eq), and a solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen solvent and cool the mixture to 0 °C.
-
Add a solution of 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise to the cooled amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
-
Protocol 2: Synthesis of a Potential Kinase Inhibitor Scaffold
This protocol outlines the subsequent modification of the 4-fluoro-3-nitrophenylsulfonamide scaffold.
Step 3: Reduction of the Nitro Group
-
Materials: N-Aryl-4-fluoro-3-nitrobenzenesulfonamide, a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Procedure (using iron powder):
-
Suspend the N-aryl-4-fluoro-3-nitrobenzenesulfonamide (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add a small amount of ammonium chloride or acetic acid to activate the iron.
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the 3-amino-4-fluorophenylsulfonamide derivative.
-
This amino-substituted scaffold can then be further functionalized through reactions such as acylation, alkylation, or participation in cross-coupling reactions to build more complex kinase inhibitor candidates.
IV. Visualizations
Caption: Synthetic workflow for bioactive molecules.
Caption: Inhibition of a kinase signaling pathway.
Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonate as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-3-nitrobenzenesulfonate and its derivatives as a key building block in the synthesis of complex organic molecules, with a particular focus on the development of bioactive compounds such as kinase inhibitors. The protocols and data presented herein are designed to guide researchers in leveraging the unique reactivity of this scaffold for their synthetic and drug discovery endeavors.
Introduction
This compound is a highly functionalized aromatic compound characterized by the presence of three key chemical motifs: a sulfonic acid group, a nitro group, and a fluorine atom.[1] The strong electron-withdrawing nature of the nitro and sulfonic acid groups significantly activates the fluorine atom at the C4 position for nucleophilic aromatic substitution (SₙAr).[1] This inherent reactivity makes it an invaluable precursor for introducing a wide array of nucleophiles, such as amines, alcohols, and thiols, thereby enabling the construction of diverse and complex molecular architectures.[1] The strategic placement of these functional groups allows for sequential chemical transformations, providing a powerful tool for multi-step organic synthesis.[1]
The incorporation of a fluorinated aromatic core is a widely employed strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability and binding affinity to biological targets.[1] Consequently, this compound and its derivatives serve as important intermediates in the synthesis of various pharmaceutically active agents, including kinase inhibitors.
Key Applications
The primary application of this compound lies in its use as an electrophilic aromatic scaffold in SₙAr reactions. The resulting products can be further elaborated through subsequent chemical modifications of the nitro and sulfonate functionalities.
Synthesis of Substituted Anilines and Phenols
The activated fluorine atom is readily displaced by primary and secondary amines to yield N-substituted-3-nitrobenzenesulfonates. Similarly, reaction with alkoxides or phenoxides affords the corresponding ether derivatives. These reactions are typically performed in the presence of a base to neutralize the generated hydrofluoric acid.
Precursor for Bioactive Molecules
Molecules derived from this building block have shown significant potential in drug discovery. For instance, the sulfonamide moiety, which can be readily synthesized from the corresponding sulfonyl chloride derivative, is a key pharmacophore in a variety of therapeutic agents, including inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) with Amines
This protocol describes a general method for the reaction of an activated aryl fluoride, analogous to this compound, with a primary or secondary amine.
Materials:
-
4-Fluoro-3-nitrobenzenesulfonyl chloride (or a related activated aryl fluoride)
-
Amine (e.g., piperidine, morpholine, N-methylpiperazine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Ethanol or other suitable polar aprotic solvent (e.g., acetonitrile, DMF)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of the activated aryl fluoride (1.0 eq.) in the chosen solvent, add the amine (1.0-1.2 eq.).
-
Add the base (1.5-2.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Note: The reactivity of the aryl fluoride and the nucleophilicity of the amine will influence the reaction time and temperature. Optimization of these parameters may be necessary for specific substrates.
Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol outlines the conversion of the sulfonyl chloride derivative to a sulfonamide, a common scaffold in kinase inhibitors.
Materials:
-
4-Fluoro-3-nitrobenzenesulfonyl chloride
-
Primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Reaction vessel with magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq.) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.0-1.2 eq.) dropwise to the cooled solution.
-
Add the base (1.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.
Data Presentation
The following table summarizes the inhibitory activity of exemplary kinase inhibitors, highlighting the importance of the sulfonamide moiety that can be derived from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 12e | EGFRL858R/T790M | 0.6 | H1975 | [2] |
| 19e | EGFRT790M/L858R | 21.5 | H1975 | [3] |
| 19e | ALK | 11.0 | H2228 | [3] |
| 5d | EGFRC797S | 1.12 | - | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical synthetic workflow utilizing this compound as a starting material for the synthesis of a substituted sulfonamide derivative.
Caption: Synthetic pathway from this compound to a functionalized aminobenzenesulfonamide.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[5] Small molecule kinase inhibitors, often containing a sulfonamide scaffold, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[1][6]
Caption: Simplified EGFR signaling pathway and the mechanism of action of a small molecule kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of sulfonamide derivatives targeting EGFR790M/L858R mutations and ALK rearrangement as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-nitrobenzenesulfonate
Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-3-nitrobenzenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic aromatic substitution, specifically the sulfonation of 1-fluoro-2-nitrobenzene. This approach is generally preferred due to the commercial availability of the starting material. An alternative, though less common, route is the nitration of 4-fluorobenzenesulfonic acid.
Q2: Why is fuming sulfuric acid (oleum) often used as the sulfonating agent?
A2: Fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a powerful sulfonating agent.[1] The benzene ring in 1-fluoro-2-nitrobenzene is deactivated by the electron-withdrawing effects of both the fluorine atom and the nitro group, making it less reactive towards electrophilic attack.[2] Oleum provides a high concentration of the electrophile, SO₃, which is necessary to drive the reaction forward at a reasonable rate.[2]
Q3: Is the sulfonation reaction reversible?
A3: Yes, a key characteristic of aromatic sulfonation is its reversibility.[1][3][4][5][6] The forward reaction (sulfonation) is favored in concentrated or fuming sulfuric acid, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid.[1][3][5] This property can be strategically used in organic synthesis, for instance, by using the sulfonic acid group as a temporary blocking group.[1][4]
Q4: What are the main safety precautions to consider during this synthesis?
A4: This synthesis involves highly corrosive and reactive reagents. Fuming sulfuric acid is extremely hazardous and can cause severe burns. The reaction can also be highly exothermic. Therefore, it is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a face shield, acid-resistant gloves, and a lab coat. The addition of reagents should be done slowly and with adequate cooling to control the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently strong sulfonating agent.2. Reaction temperature is too low.3. Incomplete reaction due to short reaction time. | 1. Use fuming sulfuric acid (oleum) with a higher percentage of free SO₃.2. Gradually increase the reaction temperature while carefully monitoring for side reactions.3. Extend the reaction time and monitor the progress using techniques like TLC or HPLC. |
| Formation of Multiple Isomers | 1. Reaction temperature is too high, leading to loss of regioselectivity.2. The directing effects of the fluoro and nitro groups are not being fully exploited. | 1. Maintain a consistent and optimized reaction temperature. A lower temperature may improve selectivity, though it may require a longer reaction time.2. Ensure the reaction conditions favor sulfonation at the desired position (position 5). |
| Product Degradation (Darkening of Reaction Mixture) | 1. Reaction temperature is excessively high.2. Presence of impurities in the starting materials. | 1. Carefully control the exotherm of the reaction by slow addition of reagents and efficient cooling.2. Use high-purity starting materials. |
| Difficulties in Product Isolation | 1. The product, being a sulfonic acid, is highly soluble in the aqueous acidic workup.2. Incomplete precipitation of the product. | 1. After quenching the reaction on ice, consider salting out the product by adding a saturated solution of a salt like sodium chloride to decrease its solubility.2. Ensure the solution is sufficiently cold during filtration to maximize precipitation. |
Experimental Protocols
Hypothetical Protocol for the Sulfonation of 1-Fluoro-2-nitrobenzene
This protocol is based on established principles of aromatic sulfonation and should be optimized for specific laboratory conditions.
Materials:
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1-Fluoro-2-nitrobenzene
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Fuming sulfuric acid (20% free SO₃)
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Ice
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Sodium chloride (optional, for salting out)
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Deionized water
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place the fuming sulfuric acid.
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add 1-fluoro-2-nitrobenzene dropwise from the dropping funnel to the stirred, cold fuming sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C during the addition.
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After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 70-80 °C.
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Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
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If the product does not precipitate readily, add sodium chloride to the solution to induce precipitation.
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Filter the solid product under vacuum and wash it with a small amount of cold deionized water.
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Dry the product in a desiccator over a suitable drying agent.
Data Presentation
The following tables present hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of this compound. These should be used as a guide for optimization.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 50 | 6 | 45 | 95 |
| 70 | 4 | 75 | 92 |
| 90 | 2 | 85 | 88 |
| 110 | 1 | 80 | 80 |
Table 2: Effect of Oleum Concentration on Yield
| % Free SO₃ in Oleum | Reaction Time (h) at 70°C | Yield (%) |
| 10% | 6 | 60 |
| 20% | 4 | 75 |
| 30% | 3 | 82 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions with 4-Fluoro-3-nitrobenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 4-Fluoro-3-nitrobenzenesulfonate and its derivatives in research and development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and related compounds.
Issue 1: Low Yield or No Reaction During Sulfonation
Question: I am attempting to synthesize a derivative of 4-fluoro-3-nitrobenzenesulfonic acid via sulfonation of 1-fluoro-2-nitrobenzene, but I am observing a low yield or no reaction. What are the possible causes and solutions?
Answer: The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid requires potent sulfonating agents and carefully controlled conditions due to the deactivating effects of the nitro and fluorine groups on the aromatic ring.[1]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Insufficiently Strong Sulfonating Agent | The presence of two electron-withdrawing groups (-NO₂ and -F) deactivates the benzene ring, making electrophilic aromatic substitution challenging.[1] Using a stronger sulfonating agent like fuming sulfuric acid (oleum) is often necessary to provide a higher concentration of the SO₃ electrophile.[1] |
| Inadequate Reaction Temperature | The reaction may require elevated temperatures to overcome the activation energy barrier. A temperature range of 70-110 °C is a suggested starting point, balancing the reaction rate with the risk of side reactions and decomposition at higher temperatures.[1] |
| Short Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can range from 1 to 4 hours.[1] |
Issue 2: Formation of Unexpected Byproducts
Question: During my reaction, I am observing the formation of an unexpected and insoluble byproduct. What could this be and how can I minimize it?
Answer: A common side reaction during sulfonation, particularly under harsh conditions, is the formation of sulfones.[1] In the case of reacting 1-fluoro-2-nitrobenzene, a potential byproduct is bis(4-fluoro-3-nitrophenyl) sulfone.
Strategies to Minimize Sulfone Formation:
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Control Reaction Temperature: Avoid excessively high temperatures, as this can favor the formation of sulfones.[1]
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Optimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed, as this can lead to further side reactions.
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Purification: The sulfone byproduct is often insoluble in the aqueous workup and can be removed by filtration.[2]
Issue 3: Unintended Nucleophilic Substitution
Question: I am using a this compound derivative in a reaction with a nucleophile, but I am observing substitution at the fluorine position instead of the intended reaction at the sulfonate group. Why is this happening?
Answer: The fluorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution. This is because it is positioned para to the strongly electron-withdrawing sulfonate group and ortho to the nitro group, both of which can stabilize the negative charge that develops during the formation of the Meisenheimer complex intermediate.[1]
dot
Caption: Nucleophilic Aromatic Substitution Pathway.
To favor reaction at the sulfonate group (e.g., forming sulfonamides or sulfonate esters), consider the following:
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Convert to Sulfonyl Chloride: The sulfonic acid or sulfonate salt can be converted to the more reactive 4-fluoro-3-nitrobenzenesulfonyl chloride. This intermediate readily reacts with nucleophiles like amines to form sulfonamides.[1]
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Choice of Nucleophile: Use nucleophiles that are more reactive towards the sulfonyl chloride group than the aromatic fluorine. For example, primary and secondary amines readily form sulfonamides.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for 4-fluoro-3-nitrobenzenesulfonyl chloride? A1: 4-Fluoro-3-nitrobenzenesulfonyl chloride is hygroscopic and should be stored under an inert atmosphere in a refrigerator.[3]
Q2: What are the main hazards associated with 4-fluoro-3-nitrobenzenesulfonamide? A2: 4-Fluoro-3-nitrobenzenesulfonamide is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation.[4][5] It may also cause respiratory irritation.[5]
Q3: How can I purify the crude product of a sulfonation reaction? A3: A common workup procedure involves quenching the reaction mixture by pouring it onto ice. The sulfonic acid product can then be precipitated as its sodium salt by adding sodium chloride ("salting out").[1][2] Further purification can be achieved by recrystallization, for example, from aqueous ethanol.[1]
dot
Caption: General Purification Workflow.
Experimental Protocols
Synthesis of 4-Fluoro-3-nitrobenzoic acid (Analogous Nitration Protocol)
This protocol describes the nitration of 4-fluorobenzoic acid, which illustrates the general principles applicable to electrophilic aromatic substitution on a fluorinated benzene ring.
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Preparation: Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml) in a flask cooled in an ice bath.[6]
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Nitration: Add potassium nitrate (39.7 g, 0.39 mol) in batches to the cooled solution.[6]
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Reaction: Stir the reaction mixture overnight at room temperature.[6]
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Workup: Slowly pour the reaction mixture over crushed ice (800 g) with continuous stirring.[6]
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Precipitation: Allow the resulting mixture to stand at room temperature overnight.[6]
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Isolation: Filter the solid product and wash it thoroughly with water.[6]
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Drying: Dry the product by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid.[6]
Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide
This protocol outlines the synthesis of 4-fluoro-3-nitrobenzenesulfonamide from 1-fluoro-2-nitrobenzene.
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Chlorosulfonation: Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL) and stir the reaction at 120°C overnight.[7]
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Quenching: Cool the reaction to room temperature and quench by slowly pouring it into ice water.[7]
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Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).[7]
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Concentration: Combine the organic layers and concentrate under reduced pressure.[7]
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Ammonolysis: Redissolve the crude product in isopropanol and cool to -60°C. Add ammonium hydroxide solution dropwise and continue stirring for 1 hour.[7]
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Neutralization and Isolation: Neutralize the reaction with 6M hydrochloric acid (8 mL), warm to room temperature, and concentrate to dryness to obtain the final product.[7]
dot
Caption: Synthetic Pathways Decision Tree.
References
- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-FLUORO-3-NITROBENZENESULFONYL CHLORIDE CAS#: [amp.chemicalbook.com]
- 4. 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-nitrobenzenesulfonamide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
Technical Support Center: Purification of 4-Fluoro-3-nitrobenzenesulfonate Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-fluoro-3-nitrobenzenesulfonate and its salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
A1: Common impurities can arise from the starting materials, side reactions, and subsequent work-up steps. These may include:
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Isomeric impurities: Other isomers of fluoro-nitrobenzenesulfonic acid may form during the sulfonation or nitration reaction.
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Unreacted starting materials: Residual 4-fluoronitrobenzene or fluorobenzenesulfonic acid may be present.
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Sulfuric acid: If used as a sulfonating agent, excess sulfuric acid can be a significant impurity.
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Inorganic salts: Formed during neutralization and work-up procedures (e.g., sodium sulfate, potassium sulfate).
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Byproducts of decomposition: Excessive reaction temperatures can lead to desulfonation or other degradation products.[1]
Q2: What are the recommended storage conditions for this compound products?
A2: this compound and its salts should be stored in a cool, dry place, away from moisture. The containers should be tightly sealed to prevent hydrolysis and decomposition.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound products:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from its impurities and for quantitative analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) is often effective.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information and help identify impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and identify the mass of impurities.
Purification Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound products.
Recrystallization
Recrystallization is a common and effective method for purifying solid this compound salts, such as the potassium or sodium salt.
Troubleshooting Common Recrystallization Problems:
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not crystallize | - The solution is not supersaturated. - The solution is cooling too slowly. - The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product. |
| Oiling out | - The solute is coming out of solution above its melting point. - The solvent is too nonpolar for the solute. | - Add a small amount of a more polar solvent. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Try a different solvent system. |
| Low recovery | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution. - Cool the crystallization mixture thoroughly in an ice bath before filtration. - Pre-heat the filtration apparatus to prevent cooling. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. |
Experimental Protocol: Recrystallization of Potassium this compound
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Dissolution: In a flask, add the crude potassium this compound. Add a minimal amount of a hot aqueous ethanol solution (e.g., 80-90% ethanol) to dissolve the solid completely.[1]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Expected Purity and Yield Data (Illustrative)
| Purification Method | Starting Purity | Final Purity | Yield |
| Recrystallization (Aqueous Ethanol) | 85-90% | >98% | 75-85% |
Column Chromatography
Column chromatography is a versatile technique for separating 4-fluoro-3-nitrobenzenesulfonic acid from impurities with different polarities.
Troubleshooting Common Column Chromatography Problems:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation (overlapping peaks) | - Inappropriate mobile phase polarity. - Column overloading. - Column channeling. | - Optimize the mobile phase composition through thin-layer chromatography (TLC) analysis first. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly. |
| Cracked or channeled column bed | - Improper packing of the stationary phase. - The column has run dry. | - Repack the column carefully. - Always keep the solvent level above the top of the stationary phase. |
| Slow elution | - The mobile phase is too nonpolar. - The stationary phase is too fine. | - Gradually increase the polarity of the mobile phase. - Use a stationary phase with a larger particle size. |
| Tailing peaks | - Strong interaction between the analyte and the stationary phase. | - Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to reduce strong interactions. |
Experimental Protocol: Column Chromatography of 4-Fluoro-3-nitrobenzenesulfonic Acid
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Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring a uniform bed.
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Sample Loading: Dissolve the crude 4-fluoro-3-nitrobenzenesulfonic acid in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with a nonpolar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. A typical gradient might start with hexane/ethyl acetate and gradually increase the proportion of ethyl acetate, followed by the addition of methanol for highly polar compounds.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Illustrative Purity Data
| Purification Method | Starting Purity | Final Purity | Recovery |
| Silica Gel Column Chromatography | 70-80% | >99% | 60-75% |
Visual Guides
References
Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzenesulfonate
Welcome to the technical support center for the synthesis of 4-fluoro-3-nitrobenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges encountered during this synthesis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Low or no yield is a frequent issue, often stemming from the highly deactivated nature of the aromatic ring due to the presence of both electron-withdrawing nitro and fluoro groups. This deactivation necessitates forceful reaction conditions for electrophilic aromatic substitution to occur.[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficiently Strong Sulfonating Agent | For the sulfonation of 1-fluoro-2-nitrobenzene, concentrated sulfuric acid may be insufficient. Use a stronger sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid to increase the concentration of the active electrophile, SO₃.[1] |
| Inadequate Reaction Temperature | The deactivated ring requires significant energy input to overcome the activation barrier. For sulfonation with oleum, temperatures in the range of 100-120°C are often necessary.[1] For nitration of 4-fluorobenzenesulfonic acid, while initial cooling is advised to control the exothermic reaction, allowing the reaction to proceed at room temperature or with gentle heating may be required for completion. |
| Short Reaction Time | Monitor the reaction progress using techniques like TLC or HPLC. Due to the slow nature of the reaction on a deactivated ring, extended reaction times of several hours may be necessary. |
| Premature Reaction Quenching | Ensure the reaction has gone to completion before quenching with ice water. A preliminary work-up of a small aliquot can confirm the presence of the product. |
| Substrate Purity | Impurities in the starting material (1-fluoro-2-nitrobenzene or 4-fluorobenzenesulfonic acid) can interfere with the reaction. Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization. |
Issue 2: Formation of Significant Byproducts
The primary byproduct of concern in the sulfonation route is the formation of sulfones.[2] In the nitration route, the formation of undesired isomers is a possibility.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | While high temperatures are needed, excessive heat can promote the formation of bis(4-fluoro-3-nitrophenyl) sulfone. Maintain the temperature within the recommended range and ensure even heating. |
| Incorrect Stoichiometry | An excess of the aromatic substrate can favor sulfone formation. Use a slight excess of the sulfonating agent. |
| Presence of Water | Water can dilute the acid and affect the reaction equilibrium. Use anhydrous conditions where possible. |
| Non-regioselective Nitration | In the nitration of 4-fluorobenzenesulfonic acid, ensure proper temperature control during the addition of the nitrating agent to maximize the formation of the desired isomer. |
Issue 3: Difficulty in Product Isolation and Purification
The high acidity and water solubility of the sulfonic acid product can pose challenges during work-up and purification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product Loss During Aqueous Work-up | After quenching the reaction in ice water, the sulfonic acid is often isolated as its sodium salt by adding a large excess of sodium chloride ("salting out") to decrease its solubility in the aqueous solution. |
| Co-precipitation of Impurities | If sulfone byproducts are present, they may co-precipitate with the product. Purification can be achieved by recrystallization. A common solvent system for recrystallization is a mixture of water and ethanol.[1] |
| Hygroscopic Nature of the Product | The final product can be hygroscopic. Ensure thorough drying under vacuum and store in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound: sulfonation of 1-fluoro-2-nitrobenzene or nitration of 4-fluorobenzenesulfonic acid?
Both routes are viable, and the choice often depends on the availability and purity of the starting materials. The sulfonation of 1-fluoro-2-nitrobenzene is a direct approach, but requires harsh conditions due to the deactivated ring. The nitration of 4-fluorobenzenesulfonic acid may offer milder conditions for the nitration step, but the starting material itself is prepared by sulfonation.
Q2: What is the role of sulfuric acid in the nitration of 4-fluorobenzenesulfonic acid?
In the nitration reaction using a mixed acid (nitric acid and sulfuric acid), sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution.[3][4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a polar solvent system, such as a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the sulfonic acid group) indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions to take during this synthesis?
Both fuming sulfuric acid (oleum) and concentrated nitric acid are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. The reactions are highly exothermic, especially during the addition of reagents and quenching with water. Slow and controlled addition with efficient cooling is crucial to prevent runaway reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Sulfonation of 1-Fluoro-2-nitrobenzene
| Sulfonating Agent | Temperature (°C) | Reaction Time (h) | Reported Yield | Notes |
| Chlorosulfonic Acid | 120 | Overnight | 82% (of sulfonamide) | Yield is for the subsequent sulfonamide derivative.[5] |
| Fuming Sulfuric Acid (Oleum) | 100-115 | 1-2 | Moderate to Good (Qualitative) | Requires careful temperature control to minimize sulfone formation.[4] |
| Concentrated H₂SO₄ | >120 | Several hours | Low to Moderate (Qualitative) | Generally less effective for deactivated substrates. |
Table 2: Reaction Conditions for the Nitration of an Analogous Compound (4-Fluorobenzoic Acid)
| Nitrating Agent | Temperature (°C) | Reaction Time | Reported Yield |
| HNO₃ / H₂SO₄ | 0 to Room Temp | Overnight | 90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonation of 1-Fluoro-2-nitrobenzene with Oleum (Adapted from a similar procedure)
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place 1-fluoro-2-nitrobenzene.
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Addition of Oleum: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum, 20-30% free SO₃) via the dropping funnel with vigorous stirring. Maintain the temperature below 20°C during the addition.
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Reaction: After the addition is complete, slowly heat the reaction mixture to 110-115°C. Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.
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Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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Isolation: To the cold aqueous solution, add sodium chloride in portions with continuous stirring until the product precipitates out as its sodium salt.
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Purification: Filter the crude sodium this compound and wash it with a saturated sodium chloride solution. The product can be further purified by recrystallization from a water/ethanol mixture. To obtain the free sulfonic acid, the sodium salt can be dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid.
Protocol 2: Synthesis of this compound via Nitration of 4-Fluorobenzenesulfonic Acid (Adapted from a similar procedure)
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Preparation of Nitrating Mixture: In a beaker, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-fluorobenzenesulfonic acid in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture via the dropping funnel to the solution of 4-fluorobenzenesulfonic acid, maintaining the temperature below 10°C.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation and Purification: Isolate the product by "salting out" with sodium chloride, followed by filtration and washing as described in Protocol 1. Recrystallization from a suitable solvent system can be performed for further purification.
Visualizations
References
Technical Support Center: 4-Fluoro-3-nitrobenzenesulfonate (FNBS) Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Fluoro-3-nitrobenzenesulfonate (FNBS) for the derivatization of primary and secondary amines, as well as thiols, for HPLC analysis.
Experimental Protocols
A detailed methodology for a typical pre-column derivatization of primary and secondary amines using FNBS is provided below. This protocol can be adapted for the derivatization of thiols.
Protocol: Derivatization of Amines with this compound (FNBS) for HPLC-UV Analysis
1. Reagent Preparation:
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Borate Buffer (0.1 M, pH 9.5): Dissolve an appropriate amount of sodium tetraborate in HPLC-grade water and adjust the pH to 9.5 with a sodium hydroxide or hydrochloric acid solution.
-
FNBS Reagent Solution (10 mM): Dissolve the required amount of this compound in acetonitrile. Prepare this solution fresh daily and protect it from light.
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Quenching Solution (e.g., 1 M HCl): Prepare a solution of hydrochloric acid in water.
2. Derivatization Procedure:
-
To 100 µL of the amine-containing sample (or standard) in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of the 10 mM FNBS reagent solution.
-
Vortex the mixture for 30 seconds.
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Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
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After incubation, cool the mixture to room temperature.
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Stop the reaction by adding 50 µL of 1 M HCl.
-
Vortex the solution for 10 seconds.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FNBS) used for?
A1: this compound (FNBS) is a derivatizing agent used in analytical chemistry, particularly for the pre-column derivatization of primary and secondary amines and thiols for high-performance liquid chromatography (HPLC) analysis with UV detection. The FNBS molecule reacts with the nucleophilic amine or thiol group, attaching a nitrobenzene moiety that is strongly chromophoric, thus enhancing the detection of the analyte.
Q2: What is the optimal pH for the derivatization reaction with FNBS?
A2: The derivatization reaction with FNBS is pH-dependent. A moderately alkaline medium is required to ensure that the amine or thiol groups are deprotonated and thus sufficiently nucleophilic to react with the FNBS.[1] A pH in the range of 9.0 to 10.5 is generally optimal.[1]
Q3: Can FNBS react with other functional groups?
A3: The primary targets for FNBS derivatization are primary and secondary amines and thiols. While reactions with other nucleophiles like hydroxyl groups are possible, they are generally much slower under the typical reaction conditions used for amine and thiol derivatization.
Q4: How should I store the FNBS reagent?
A4: FNBS should be stored in a cool, dry, and dark place. Solutions of FNBS, typically in acetonitrile, should be prepared fresh daily to avoid degradation and ensure reproducible results.
Q5: Are the FNBS derivatives stable?
A5: The stability of the resulting derivatives can vary depending on the analyte and storage conditions. It is recommended to analyze the derivatized samples as soon as possible. If storage is necessary, they should be kept at low temperatures (e.g., 4°C) and protected from light.[2] A stability study should be performed to determine the acceptable storage time for your specific application.
Troubleshooting Guide
Issue 1: Incomplete or No Derivatization
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the reaction mixture | Verify the pH of the borate buffer and the final reaction mixture. The optimal pH is typically between 9.0 and 10.5 to ensure the analyte is sufficiently nucleophilic.[1] |
| Degraded FNBS reagent | Prepare a fresh solution of FNBS in acetonitrile. The reagent can degrade over time, especially when in solution and exposed to light and moisture. |
| Insufficient reaction time or temperature | Optimize the reaction time and temperature. A typical starting point is 60°C for 30 minutes.[3] For some analytes, a longer incubation time or a higher temperature may be necessary.[4] |
| Incorrect reagent-to-analyte ratio | Ensure a sufficient molar excess of the FNBS reagent is used. A low concentration of the derivatizing agent can lead to incomplete reaction, especially for samples with a high concentration of the analyte. |
| Presence of interfering substances | The sample matrix may contain substances that compete with the analyte for the FNBS reagent or inhibit the reaction. Consider a sample cleanup step prior to derivatization. |
Issue 2: Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Excess FNBS reagent | The peak from the unreacted FNBS reagent can be identified by injecting a blank sample containing only the reagent. If the reagent peak interferes with the analyte peaks, consider a sample cleanup step after derivatization or adjust the HPLC gradient to separate the reagent peak. |
| Side products from the reaction | Side reactions can occur, leading to the formation of unexpected peaks. This can be due to the presence of other nucleophiles in the sample or non-optimal reaction conditions. Adjusting the pH, temperature, or reaction time may minimize side product formation. |
| Hydrolysis of FNBS | FNBS can hydrolyze in the presence of water, especially at high pH and temperature. The hydrolysis product may appear as an extra peak in the chromatogram. Preparing the FNBS solution fresh and minimizing the amount of water in the reaction mixture can help. |
| Contamination | Contamination can be introduced from solvents, glassware, or the HPLC system itself. Run a blank gradient (without injection) to check for contamination in the mobile phase. Inject a blank solvent to check for contamination from the injector or sample vial. |
| Carryover from previous injections | If a peak from a previous run appears in the current chromatogram, it may be due to carryover. Implement a more rigorous needle wash protocol in the autosampler and ensure the column is adequately flushed between runs. |
Issue 3: Poor Chromatographic Performance (Peak Tailing, Poor Resolution)
| Possible Cause | Troubleshooting Steps |
| Suboptimal mobile phase | Optimize the mobile phase composition (e.g., organic solvent content, pH of the aqueous phase, buffer concentration) to improve peak shape and resolution. A gradient elution is often necessary for separating multiple derivatives. |
| Column degradation | The HPLC column performance can degrade over time. Try flushing the column with a strong solvent or, if necessary, replace the column. |
| Inappropriate column chemistry | Ensure the column stationary phase (e.g., C18, C8) is suitable for the separation of your derivatized analytes. |
| Column overloading | Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample before injection. |
| Secondary interactions | Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase pH or adding an ion-pairing reagent may help. |
Data Presentation
Table 1: Recommended Reaction Conditions for FNBS Derivatization
| Parameter | Recommended Range | Typical Starting Condition |
| pH | 9.0 - 10.5[1] | 9.5 |
| Temperature | Room Temperature - 70°C[3] | 60°C |
| Reaction Time | 10 - 60 minutes[3] | 30 minutes |
| FNBS Concentration | 5 - 20 mM | 10 mM |
| Solvent for FNBS | Acetonitrile | Acetonitrile |
Table 2: Typical HPLC-UV Parameters for Analysis of FNBS Derivatives
| Parameter | Typical Value/Range |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, 3-5 µm particle size |
| Mobile Phase A | 0.1% Formic acid or trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute derivatives, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40°C |
| Detection Wavelength | ~340 nm (due to the nitrobenzene chromophore) |
| Injection Volume | 5 - 20 µL |
Visualizations
Experimental Workflow
References
Stability issues with 4-Fluoro-3-nitrobenzenesulfonate in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Fluoro-3-nitrobenzenesulfonate in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound can refer to either the salt of 4-fluoro-3-nitrobenzenesulfonic acid or an ester derivative. The stability of these two forms in solution differs significantly.
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Salts (e.g., sodium this compound) are typically stable in aqueous solutions.
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Esters of 4-fluoro-3-nitrobenzenesulfonic acid are potent electrophiles and can be highly reactive.[1][2] Their stability is a major concern as they can readily react with nucleophiles, including water, leading to degradation of the compound and formation of impurities.
Q2: How can I determine if I have a salt or an ester of 4-fluoro-3-nitrobenzenesulfonic acid?
Consult the supplier's documentation, such as the Safety Data Sheet (SDS) or Certificate of Analysis (CoA). The chemical name and CAS number will definitively identify the compound. For example, 4-fluoro-3-nitrobenzenesulfonic acid has the CAS number 3888-84-4.[3] If you have synthesized the compound, the reaction scheme will determine the final form.
Q3: What are the primary factors that influence the stability of this compound esters in solution?
The stability of sulfonate esters is primarily affected by:
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pH: Both acidic and basic conditions can promote hydrolysis.[1]
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Solvent: Protic and nucleophilic solvents can react with the ester.
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Temperature: Higher temperatures generally accelerate the rate of degradation.[2]
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Presence of Nucleophiles: Any nucleophilic species in the solution can react with and consume the sulfonate ester.[1][2]
Q4: What are the common degradation products of this compound esters?
The most common degradation pathway is hydrolysis, which yields 4-fluoro-3-nitrobenzenesulfonic acid and the corresponding alcohol. Other nucleophiles present in the reaction mixture will lead to the formation of other sulfonated products.
Troubleshooting Guides
Issue 1: Rapid Disappearance of Starting Material and Appearance of Unknown Peaks in Analysis (e.g., HPLC, LC-MS)
This issue is highly indicative of the degradation of a this compound ester.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Analyze a sample of your solution immediately after preparation to establish a baseline. - Prepare the solution at a lower temperature. - If your experimental conditions permit, use a non-aqueous, aprotic solvent. - Adjust the pH of your solution to be as close to neutral as possible. Extreme pH values can catalyze hydrolysis.[1] |
| Reaction with Solvent | - If using a nucleophilic solvent (e.g., methanol, ethanol), consider switching to a more inert solvent like acetonitrile, THF, or a chlorinated solvent. |
| Reaction with Other Components | - Identify any potential nucleophiles in your reaction mixture (e.g., amines, thiols, some buffers). - If possible, protect the nucleophilic functional groups or add the sulfonate ester last and at a low temperature. |
Issue 2: Inconsistent Results or Poor Reproducibility
Inconsistent results are often a symptom of underlying stability issues.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Solution Preparation | - Standardize the procedure for solution preparation, including the order of addition of reagents, temperature, and mixing time. - Always use freshly prepared solutions of this compound. Avoid storing solutions for extended periods. |
| Degradation During Storage | - If solutions must be stored, even for a short time, store them at a low temperature (e.g., 4°C or -20°C) and protected from light. - Before use, allow the solution to come to the experimental temperature and visually inspect for any changes. |
| Lot-to-Lot Variability of Reagents | - Ensure the purity and consistency of all reagents, including solvents and buffers, as impurities can catalyze degradation. |
Experimental Protocols
Protocol 1: Rapid Stability Assessment of this compound Ester
Objective: To quickly determine the stability of your this compound ester under different solvent and pH conditions.
Materials:
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This compound ester
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water
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Buffers: pH 4, pH 7, pH 9
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HPLC or LC-MS system
Procedure:
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Prepare a stock solution of the sulfonate ester in ACN.
-
Create test solutions by diluting the stock solution into each of the following:
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ACN (control)
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MeOH
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Water
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pH 4 buffer
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pH 7 buffer
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pH 9 buffer
-
-
Analyze a sample from each test solution immediately after preparation (t=0) by HPLC or LC-MS to determine the initial peak area of the sulfonate ester.
-
Incubate the test solutions at room temperature.
-
Analyze samples from each solution at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Calculate the percentage of the sulfonate ester remaining at each time point relative to t=0.
Illustrative Data:
| Condition | % Remaining after 4 hours | % Remaining after 24 hours |
| Acetonitrile | >99% | >99% |
| Methanol | 85% | 60% |
| Water | 90% | 75% |
| pH 4 Buffer | 95% | 85% |
| pH 7 Buffer | 98% | 95% |
| pH 9 Buffer | 70% | 40% |
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the major degradation products to understand the decomposition pathway.
Materials:
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Degraded sample of this compound ester
-
LC-MS system
Procedure:
-
Prepare a sample of the sulfonate ester in a relevant solvent (e.g., one in which you observed instability in Protocol 1).
-
Allow the sample to degrade for a sufficient amount of time (e.g., 24 hours at room temperature).
-
Inject the degraded sample into the LC-MS system.
-
Analyze the mass spectrum of the major new peaks that have appeared.
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Compare the observed masses to the expected masses of potential degradation products, such as 4-fluoro-3-nitrobenzenesulfonic acid and products of reaction with the solvent or other nucleophiles.
Visualizations
Caption: Potential degradation pathways of this compound ester.
Caption: Workflow for troubleshooting stability issues.
Caption: Logical relationships between observations and potential causes.
References
Overcoming poor reactivity of 4-Fluoro-3-nitrobenzenesulfonate
Welcome to the technical support center for 4-Fluoro-3-nitrobenzenesulfonate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in various chemical syntheses, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative showing poor reactivity in an SNAr reaction?
A1: Poor reactivity in SNAr reactions with this compound derivatives can stem from several factors:
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Weak Nucleophile: The incoming nucleophile may not be strong enough to attack the electron-deficient aromatic ring effectively. The reactivity of common nucleophiles generally follows the order: thiols > amines > alkoxides.
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Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
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Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gentle heating is typically necessary.
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Steric Hindrance: Bulky substituents on either the aromatic ring or the nucleophile can sterically hinder the approach of the nucleophile to the reaction center.
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Insufficient Activation: While the nitro and sulfonate groups are strong electron-withdrawing groups that activate the ring for nucleophilic attack, in some cases, this activation may not be sufficient for particularly weak nucleophiles.[2]
Q2: What is the role of the nitro and sulfonate groups in the reactivity of this compound?
A2: Both the nitro (-NO₂) and sulfonate (-SO₃R) groups are potent electron-withdrawing groups. They activate the benzene ring towards nucleophilic attack in two key ways:
-
Inductive Effect: Their high electronegativity withdraws electron density from the ring through the sigma bonds, making the carbon atoms more electrophilic.
-
Resonance Effect: They can delocalize the negative charge of the Meisenheimer complex, the intermediate formed during the SNAr reaction, through resonance. This stabilization of the intermediate lowers the activation energy of the reaction.[2] The nitro group, in particular, provides significant resonance stabilization when it is ortho or para to the leaving group.
Q3: Can I use a base to improve the reactivity of my nucleophile?
A3: Yes, using a base is a common strategy, especially when the nucleophile is a weak acid (e.g., an alcohol, thiol, or a secondary amine). The base deprotonates the nucleophile to generate a more potent anionic nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH), and organic bases like triethylamine (NEt₃) or DBU.[1] The choice of base depends on the pKa of the nucleophile and the reaction conditions.
Q4: Are there any common side reactions to be aware of?
A4: Yes, several side reactions can occur:
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Reaction at the Nitro Group: Under certain conditions, strong nucleophiles or reducing agents can react with the nitro group.
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Reaction at the Sulfonate Group: While generally stable, the sulfonate group can sometimes be displaced under harsh reaction conditions.
-
Multiple Substitutions: If there are other potential leaving groups on the aromatic ring, multiple substitution reactions may occur.
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Decomposition: At very high temperatures, the starting material or the product may decompose, leading to a complex mixture of byproducts. One user on a chemistry forum reported that a reaction with sodium isobutoxide in THF at reflux resulted in approximately 18 spots on a TLC plate, indicating significant decomposition or side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | - Increase the nucleophilicity by deprotonating with a suitable base (e.g., K₂CO₃, NaH, KOH). - Consider using a more reactive nucleophile if possible. |
| Inappropriate Solvent | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] - Ensure the solvent is anhydrous, as water can deactivate anionic nucleophiles. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. - Consider using microwave irradiation to accelerate the reaction at a controlled temperature. |
| Poor Solubility | - Choose a solvent that dissolves all reactants. - For reactions with insoluble inorganic bases, consider using a phase-transfer catalyst. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Lower the reaction temperature. - Use a milder base. - Reduce the reaction time. - If the nitro group is reacting, consider protecting it or using a more selective nucleophile. |
| Multiple Substitutions | - Use a stoichiometric amount of the nucleophile. - If possible, choose a substrate with only one good leaving group. |
| Decomposition | - Run the reaction at a lower temperature for a longer period. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for SNAr reactions of this compound derivatives with various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and nucleophile.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | KOH | DMSO | 100 | 24 | ~70-80 | [3] |
| Substituted Anilines | K₂CO₃ | DMF | 80-120 | 12-24 | 60-90 | General |
| Aliphatic Amines | Et₃N | CH₃CN | 60-80 | 8-16 | 75-95 | General |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 100-140 | 12-24 | 65-85 | General |
| Sodium Methoxide | N/A | Methanol | Reflux | 4-8 | 80-95 | [4] |
| Benzyl Alcohol | NaH | THF | 60 | 12 | 70-85 | General |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 80-100 | 6-12 | 85-98 | General |
| Sodium Sulfide | N/A | Ethanol/Water | Reflux | 8-16 | 70-90 | General |
| Benzyl Mercaptan | Et₃N | CH₃CN | 60 | 4-8 | 90-98 | General |
Key Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction with an Amine Nucleophile
This protocol describes a general method for the reaction of 4-fluoro-3-nitrobenzenesulfonamide with an amine.
Materials:
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4-Fluoro-3-nitrobenzenesulfonamide
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Amine nucleophile (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-3-nitrobenzenesulfonamide (1.0 equivalent) and potassium carbonate (2.0 equivalents).
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Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M.
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Add the amine nucleophile (1.1 equivalents) to the reaction mixture.
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Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide[5]
This protocol details the synthesis of the starting material, 4-fluoro-3-nitrobenzenesulfonamide, from 1-fluoro-2-nitrobenzene.
Materials:
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1-Fluoro-2-nitrobenzene
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Chlorosulfonic acid
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Isopropanol
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Ammonium hydroxide solution
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6M Hydrochloric acid
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Ethyl acetate
-
Ice
Procedure:
-
Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).
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Stir the reaction mixture at 120 °C overnight.
-
Cool the reaction to room temperature and slowly pour it into ice water to quench.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and concentrate under reduced pressure.
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Redissolve the crude product in isopropanol and cool to -60 °C.
-
Add ammonium hydroxide solution dropwise and continue stirring for 1 hour.
-
Neutralize the reaction by adding 6M hydrochloric acid (8 mL).
-
Warm the mixture to room temperature and concentrate to dryness to obtain 4-fluoro-3-nitrobenzenesulfonamide (5.1 g, 82% yield) as a white solid.[5]
Visualizing Reaction Pathways and Workflows
SNAr Reaction Pathway
Caption: The general mechanism of a base-mediated SNAr reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding SNAr reactions.
References
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
Technical Support Center: 4-Fluoro-3-nitrobenzenesulfonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 4-fluoro-3-nitrobenzenesulfonate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient agitation or localized temperature gradients in a large reactor. | - Ensure robust and efficient stirring to maintain a homogeneous reaction mixture.- Monitor and control the temperature at multiple points within the reactor to prevent hot or cold spots. |
| Deactivation of the aromatic ring by the nitro and fluoro groups, requiring harsh reaction conditions. | - Gradually increase the reaction temperature, monitoring for product formation and by-product generation.- Consider using a stronger sulfonating agent, such as oleum (fuming sulfuric acid), but with caution due to its highly corrosive nature. | |
| Poor Product Purity | Formation of isomeric by-products due to suboptimal reaction temperature. | - Maintain a consistent and controlled temperature throughout the reaction. Perform small-scale experiments to determine the optimal temperature for maximizing the desired isomer. |
| Presence of unreacted starting materials or residual solvents. | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., HPLC, TLC).- Implement an effective downstream purification process, such as recrystallization or column chromatography. | |
| Exothermic Reaction Runaway | The sulfonation of aromatic compounds is a highly exothermic process, which can be difficult to control at a larger scale. | - Implement a carefully controlled and gradual addition of the sulfonating agent.- Ensure the reactor is equipped with an efficient cooling system and a pressure relief device.- For industrial-scale production, consider transitioning to a continuous flow reactor for superior heat management.[1] |
| Product Isolation Difficulties | The product is highly soluble in the acidic reaction mixture. | - After quenching the reaction with ice, consider the addition of a salt (salting out) to decrease the solubility of the product and promote precipitation. |
| Safety Concerns | Use of corrosive and hazardous reagents like chlorosulfonic acid or oleum. | - All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.- Have an emergency plan in place for handling spills of corrosive materials. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
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Reaction Kinetics and Thermodynamics: The strong electron-withdrawing nature of the nitro and fluoro groups deactivates the benzene ring, necessitating harsh reaction conditions such as high temperatures and strong sulfonating agents.[1]
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Heat Management: The sulfonation reaction is highly exothermic. Inefficient heat dissipation in large reactors can lead to temperature gradients, promoting the formation of by-products and posing a safety risk.
-
Mass Transfer: Ensuring efficient mixing of reactants in a large volume can be challenging and may lead to incomplete reactions or localized overheating.
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Product Isolation and Purification: Isolating the highly polar sulfonic acid product from the acidic reaction mixture and purifying it from by-products can be more complex at a larger scale.
Q2: What are the recommended starting materials for the synthesis?
A2: The most common starting material is 1-fluoro-2-nitrobenzene, which is then sulfonated.
Q3: What are the typical by-products formed during the reaction?
A3: Common by-products can include isomeric forms of the desired product, where the sulfonic acid group is attached at a different position on the aromatic ring. Over-sulfonation or degradation of the starting material or product under harsh conditions can also lead to impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (with extreme caution), quenching them, and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5: Key safety precautions include:
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Working in a well-ventilated area, preferably a fume hood.
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Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
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Careful and slow addition of reagents to control the exothermic reaction.
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Having appropriate spill kits and emergency procedures in place.
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Being aware of the corrosive nature of the reagents and the potential toxicity of the nitroaromatic compounds.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific scale and equipment used.
Materials:
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1-fluoro-2-nitrobenzene
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Chlorosulfonic acid
-
Ice
-
Ethyl acetate
-
Ammonium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a clean, dry, and well-ventilated fume hood, carefully add 1-fluoro-2-nitrobenzene to an excess of chlorosulfonic acid in a reaction vessel equipped with a stirrer and a temperature probe.
-
Heat the reaction mixture to approximately 120°C and maintain this temperature overnight with continuous stirring.
-
After the reaction is complete (as monitored by TLC or HPLC), cool the mixture to room temperature.
-
In a separate, larger vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring to quench the reaction. This step is highly exothermic and should be performed with extreme caution.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude sulfonyl chloride.
-
To obtain the sulfonic acid, the sulfonyl chloride can be hydrolyzed. Alternatively, for the synthesis of the corresponding sulfonamide as an intermediate, the crude product can be redissolved in a suitable solvent like isopropanol.
-
Cool the solution to a low temperature (e.g., -60°C).
-
Add ammonium hydroxide solution dropwise while maintaining the low temperature.
-
Continue stirring for about an hour.
-
Neutralize the reaction mixture with hydrochloric acid.
-
Warm the mixture to room temperature and concentrate it to dryness to obtain the 4-fluoro-3-nitrobenzenesulfonamide. The sulfonic acid can be obtained by hydrolysis of the sulfonamide or the sulfonyl chloride.
Visualizations
References
Byproduct identification in 4-Fluoro-3-nitrobenzenesulfonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrobenzenesulfonate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A1: this compound and its related compounds are versatile reagents that primarily undergo three types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group at the ortho position, making it susceptible to displacement by nucleophiles such as amines, alcohols, and thiols.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of various pharmaceutical intermediates.
-
Reactions of the Sulfonic Acid/Sulfonate Group: The sulfonic acid group can be converted into a sulfonyl chloride, which is a more reactive intermediate for forming sulfonamides and sulfonate esters.
Q2: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction not proceeding?
A2: Several factors could hinder your SNAr reaction:
-
Insufficient Activation: The electron-withdrawing group (the nitro group) must be in the ortho or para position to the fluorine atom to sufficiently activate it for nucleophilic attack. If the nitro group is in the meta position, the reaction will be significantly slower or may not occur at all.
-
Weak Nucleophile: The attacking species must be a sufficiently strong nucleophile. If you are using a weak nucleophile, you may need to use stronger reaction conditions (e.g., higher temperature, stronger base).
-
Poor Solvent Choice: SNAr reactions are generally favored in polar aprotic solvents like DMSO, DMF, or NMP, which can solvate the cation but not the nucleophile, thus increasing its reactivity.
-
Inadequate Base: If your nucleophile is an amine or alcohol, a base is often required to deprotonate it and increase its nucleophilicity. Ensure you are using a suitable base in sufficient quantity.
Q3: What are the typical byproducts in the reduction of the nitro group?
A3: Incomplete reduction of the nitro group is a common source of byproducts. Milder reducing agents or insufficient amounts of the reagent can lead to the formation of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. These intermediates can be stable enough to be isolated under certain conditions or can react further, especially in alkaline or neutral conditions, to form condensation products like azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete sulfonation or nitration. | Ensure stringent reaction conditions. For sulfonation of a deactivated ring like 1-fluoro-2-nitrobenzene, fuming sulfuric acid (oleum) at elevated temperatures (e.g., 70-110°C) may be necessary. For nitration, a mixture of concentrated nitric and sulfuric acids is typically used. |
| Formation of multiple spots on TLC | Isomer formation. | The directing effects of the substituents on the aromatic ring will influence the position of the incoming electrophile. Purify the desired isomer using column chromatography or recrystallization. |
| Presence of a high-boiling, non-polar byproduct | Sulfone formation (Ar-SO2-Ar). | Sulfone formation can be a side reaction during sulfonation, especially at higher temperatures. Using a solvent like chloroform or liquid sulfur dioxide can sometimes minimize this. |
Issue 2: Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Symptom | Possible Cause | Suggested Solution |
| Product mixture contains di-substituted product | The initial SNAr product is still reactive and undergoes a second substitution. | Use a stoichiometric amount of the nucleophile or a slight excess. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction. |
| Presence of a product with loss of the sulfonate group | Harsh reaction conditions leading to desulfonation. | Use milder reaction conditions (lower temperature, less harsh base). Sulfonation can be a reversible reaction, especially in the presence of hot aqueous acid. |
| Formation of a phenol derivative | Hydrolysis of the starting material or product. | Ensure anhydrous reaction conditions if water-sensitive reagents are used. If water is a byproduct, consider using a Dean-Stark trap or molecular sieves. |
Issue 3: Incomplete Reduction of the Nitro Group
| Symptom | Possible Cause | Suggested Solution |
| TLC shows multiple spots with different colors | Formation of nitroso (often green or blue) and hydroxylamine intermediates, and their condensation products (azo and azoxy compounds are often colored). | Use a stronger reducing agent or increase the stoichiometry of the current one. Common reducing agents for nitro groups include catalytic hydrogenation (e.g., Pd/C, PtO2), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). |
| Product is unstable and darkens over time | The desired amine is being oxidized, or residual reduction intermediates are reacting. | Ensure complete reduction and thorough purification of the product. Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Data Presentation
Table 1: Representative Yields and Byproducts in Related Reactions
| Reaction | Substrate | Product | Yield (%) | Potential Byproducts | Notes |
| Nitration | 4-Fluorobenzoic Acid | 4-Fluoro-3-nitrobenzoic acid | 90% | Isomeric nitrobenzoic acids | Provides an indication of the efficiency of nitration on a similar substrate.[1] |
| Sulfonamide Synthesis | 1-Fluoro-2-nitrobenzene | 4-Fluoro-3-nitrobenzenesulfonamide | 82% | Isomeric sulfonamides, sulfones | Involves chlorosulfonation followed by amination. |
| Sulfonation | Toluene | o-, m-, p-Toluenesulfonic acid | - | Ortho: 10.0%, Meta: 0.7%, Para: 89.2% | Illustrates typical isomer distribution in electrophilic aromatic substitution of a substituted benzene. |
Experimental Protocols
1. Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide from 1-Fluoro-2-nitrobenzene
-
Step 1: Chlorosulfonation
-
Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).
-
Stir the reaction mixture at 120°C overnight.
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After cooling to room temperature, quench the reaction by slowly pouring it into ice water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and concentrate under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.
-
-
Step 2: Amination
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Redissolve the crude product in isopropanol and cool to -60°C.
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Add ammonium hydroxide solution dropwise and continue stirring for 1 hour.
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Neutralize the reaction with 6M hydrochloric acid (8 mL).
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Warm the mixture to room temperature and concentrate to dryness.
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The resulting white solid is 4-fluoro-3-nitrobenzenesulfonamide (yield: 5.1 g, 82%).
-
2. Synthesis of 4-Fluoro-3-nitrobenzoic Acid from 4-Fluorobenzoic Acid
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Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 mL) and cool in an ice bath.
-
Add potassium nitrate (39.7 g, 0.39 mol) in batches while maintaining the low temperature.
-
Stir the reaction mixture overnight at room temperature.
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Slowly pour the mixture over crushed ice (800 g) with continuous stirring.
-
Allow the resulting mixture to stand at room temperature overnight.
-
Filter the solid product and wash thoroughly with water.
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Dry the product, for example, by azeotropic distillation with toluene, to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (yield: 59.5 g, 90%).[1]
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Byproducts in Nitro Group Reduction.
Caption: Troubleshooting Workflow for Reaction Analysis.
References
Technical Support Center: Enhancing Selectivity in 4-Fluoro-3-nitrobenzenesulfonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 4-fluoro-3-nitrobenzenesulfonate and its derivatives, such as 4-fluoro-3-nitrobenzenesulfonamide. The focus is on improving reaction selectivity and overcoming common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophiles?
A1: The reactivity of the aryl fluoride is significantly enhanced by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the sulfonate group (-SO₃⁻) or sulfonamide group (-SO₂NH₂). These groups are positioned ortho and para to the fluorine atom, which is the leaving group. This specific arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr), thereby lowering the activation energy of the reaction.
Q2: I am observing a mixture of products in my reaction with a polyfunctional nucleophile. What is the most likely cause?
A2: Lack of chemoselectivity is a common issue when using nucleophiles with multiple reactive sites (e.g., amino alcohols, diamines). The outcome of the reaction is highly dependent on the relative nucleophilicity of the different functional groups and the reaction conditions. For instance, in an amino alcohol, the amine is generally more nucleophilic than the hydroxyl group and will react preferentially. However, under strongly basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, leading to competing O-arylation.
Q3: My reaction is sluggish or does not go to completion. What can I do to improve the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Temperature: Increasing the reaction temperature often accelerates the rate of SNAr reactions. However, be cautious as higher temperatures can also lead to decreased selectivity and decomposition of starting materials or products.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Base: A stronger base can increase the nucleophilicity of your nucleophile, especially if it's an alcohol or a secondary amine. However, an excessively strong base might lead to side reactions.
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate, but this may also increase the rate of side reactions.
Q4: Can the sulfonate or sulfonamide group be displaced instead of the fluorine?
A4: While the sulfonate/sulfonamide and nitro groups are activating the ring for nucleophilic attack, the fluorine atom is the most common leaving group in this type of SNAr reaction. The C-F bond is polarized, and fluoride is a reasonably good leaving group in this context, especially because the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. Displacement of the nitro or sulfonate/sulfonamide group is generally not observed under typical SNAr conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity with an Asymmetric Nucleophile | Steric hindrance or electronic effects on the nucleophile are influencing the site of attack. | 1. Modify Reaction Temperature: Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. 2. Change the Solvent: The polarity of the solvent can influence which site of the nucleophile is more effectively solvated and thus more reactive. 3. Protecting Groups: Consider temporarily protecting one of the nucleophilic sites to ensure the reaction occurs at the desired position. |
| Mixture of N- and O-Arylation Products | The nucleophile contains both amine and hydroxyl groups, and both are reacting. This is common with amino alcohols. | 1. Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) to favor N-arylation. Stronger bases (e.g., NaH, K₂CO₃) can deprotonate the alcohol, increasing its nucleophilicity and leading to more O-arylation. 2. Reaction Temperature: Lower temperatures generally favor N-arylation over O-arylation. 3. Catalyst Systems: For more complex systems, consider catalyst systems that have a known preference for either N- or O-arylation. For example, some copper-based catalysts favor O-arylation, while some palladium-based systems favor N-arylation. |
| Formation of Di-substituted Product with a Diamine | Both amine groups of a diamine are reacting with the electrophile. | 1. Stoichiometry: Use a large excess of the diamine to favor mono-substitution. 2. Slow Addition: Add the this compound slowly to a solution of the diamine. This maintains a low concentration of the electrophile and reduces the chance of a second substitution. 3. Protecting Group Strategy: Protect one of the amine groups of the diamine before the reaction and deprotect it afterward. |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extended reaction times or excessive heat can lead to degradation. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your reactants or products are sensitive to oxygen or moisture. 3. Purity of Reagents: Use pure, dry solvents and reagents. Water can hydrolyze the sulfonate and some bases. |
Data Presentation
The following tables provide representative data on how reaction conditions can influence the outcome of SNAr reactions. While not specific to this compound, they illustrate general trends applicable to optimizing selectivity.
Table 1: Influence of Base and Solvent on N- vs. O-Arylation Selectivity
| Entry | Aryl Halide | Nucleophile | Base (equiv.) | Solvent | Temp (°C) | N:O Ratio | Yield (%) |
| 1 | 4-fluoronitrobenzene | 3-aminophenol | K₃PO₄ (2.0) | DMSO | 80 | >99:1 (N) | 85 |
| 2 | 4-fluoronitrobenzene | 3-aminophenol | Cs₂CO₃ (2.0) | Dioxane | 100 | 15:85 (O) | 78 |
| 3 | 4-chloronitrobenzene | 4-aminobutanol | NaH (1.1) | THF | 25 | 10:90 (O) | 65 |
| 4 | 4-chloronitrobenzene | 4-aminobutanol | DIPEA (2.0) | DMF | 60 | >95:5 (N) | 92 |
Table 2: Effect of Temperature on Reaction Yield
| Entry | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-fluoro-3-nitrobenzenesulfonamide | Piperidine | K₂CO₃ | DMF | 25 | 24 | 45 |
| 2 | 4-fluoro-3-nitrobenzenesulfonamide | Piperidine | K₂CO₃ | DMF | 60 | 8 | 88 |
| 3 | 4-fluoro-3-nitrobenzenesulfonamide | Piperidine | K₂CO₃ | DMF | 100 | 4 | 95 |
| 4 | 4-fluoro-3-nitrobenzenesulfonamide | Piperidine | K₂CO₃ | DMF | 120 | 4 | 91 (decomposition observed) |
Experimental Protocols
Representative Protocol for the Reaction of 4-Fluoro-3-nitrobenzenesulfonamide with a Secondary Amine (Piperidine)
Materials:
-
4-Fluoro-3-nitrobenzenesulfonamide
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-nitrobenzenesulfonamide (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq).
-
To this stirred suspension, add piperidine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting SNAr reactions.
Caption: Factors influencing reaction selectivity.
Validation & Comparative
A Comparative Guide to Derivatizing Agents for Amine Analysis: Featuring 4-Fluoro-3-nitrobenzenesulfonate and a Review of Common Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids and other primary and secondary amines, the selection of an appropriate derivatizing agent is a critical step. This guide provides a comparative overview of 4-Fluoro-3-nitrobenzenesulfonate and other widely used derivatizing agents, with a focus on their performance characteristics and supported by experimental data from peer-reviewed studies.
The derivatization of analytes is a common strategy in analytical chemistry to enhance their detectability, improve chromatographic separation, and increase the sensitivity of an assay. This is particularly crucial for amino acids, which often lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence spectroscopy challenging.
This compound: A Note on its Application
Searches for "this compound" as a derivatizing agent for amine analysis did not yield specific experimental protocols or performance data in the context of common analytical techniques like HPLC or mass spectrometry. It is highly probable that the intended reagent is 4-Fluoro-3-nitrobenzenesulfonyl chloride , a more reactive species suitable for derivatization. Sulfonyl chlorides, in general, react with primary and secondary amines to form stable sulfonamides[1][2]. The electron-withdrawing nitro and fluoro groups on the benzene ring of 4-Fluoro-3-nitrobenzenesulfonyl chloride would theoretically enhance its reactivity towards nucleophilic attack by amines[3]. However, without specific studies on its application for amino acid analysis, a direct, data-driven comparison with established reagents is not possible at this time.
Comparison of Common Derivatizing Agents
Several other derivatizing agents are well-established and extensively documented in scientific literature. These include Dansyl chloride, Dabsyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), o-phthaldialdehyde (OPA), and Marfey's reagent. The following sections provide a detailed comparison of these agents.
Data Presentation: Performance Characteristics
The choice of a derivatizing agent often depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the available detection methods. The following table summarizes key performance characteristics of the most common derivatizing agents used for amino acid analysis.
| Derivatizing Agent | Reaction Time | Derivative Stability | Detection Method(s) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Dansyl chloride | 30-120 min | Moderate; sensitive to light and hydrolysis[4][5] | Fluorescence, UV, MS[1][6] | pmol range[4] | Reacts with both primary and secondary amines; well-established method. | Long reaction time; reagent can interfere with analysis; derivatives can have poor stability[5]. |
| Dabsyl chloride | 15-30 min | High; stable for extended periods[7][8] | Visible, MS[7] | pmol range[9][10] | Stable derivatives; detection in the visible range minimizes interference. | Requires elevated temperatures for reaction. |
| FMOC-Cl | < 1 - 40 min | High; stable for >48 hours[11][12] | Fluorescence, UV, MS[11] | fmol range[11] | Reacts with both primary and secondary amines; stable derivatives. | Reagent hydrolysis product can interfere; derivatives can adsorb to surfaces[11]. |
| OPA (with thiol) | < 1 - 3 min | Low; derivatives are unstable[13][14] | Fluorescence[13] | fmol to pmol range | Very fast reaction; reagent itself is not fluorescent. | Only reacts with primary amines; unstable derivatives require immediate analysis or automation[13]. |
| Marfey's Reagent | 1 - 24 hours | High; stable for at least 24-48 hours[1] | UV, MS | Nanomole to picomole range | Chiral analysis of amino acids; stable derivatives. | Long reaction time for some amino acids; can be expensive. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the derivatization of amino acids using the compared reagents.
Protocol 1: Derivatization with Dansyl Chloride
Materials:
-
Amino acid standard or sample
-
100 mM Sodium bicarbonate buffer (pH 9.5-10.0)
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Quenching solution (e.g., 2% hydroxylamine hydrochloride or formic acid)
Procedure:
-
To 100 µL of the amino acid sample in a reaction vial, add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) in the dark[4].
-
After incubation, add 50 µL of the quenching solution to stop the reaction by consuming the excess Dansyl chloride.
-
The sample is then ready for analysis by HPLC.
Protocol 2: Derivatization with Dabsyl Chloride
Materials:
-
Amino acid standard or sample
-
Sodium bicarbonate buffer (pH ~9.0)
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)
Procedure:
-
Mix 50 µL of the amino acid sample with 100 µL of the sodium bicarbonate buffer in a reaction vial.
-
Add 250 µL of the Dabsyl chloride solution.
-
Seal the vial and heat at 70°C for approximately 15-30 minutes[4][10].
-
After cooling to room temperature, the sample can be directly injected into the HPLC system.
Protocol 3: Derivatization with FMOC-Cl
Materials:
-
Amino acid standard or sample
-
Borate buffer (e.g., 0.4 M, pH 10.4)
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile)
-
Quenching solution (e.g., 1 M glycine or 1-aminoadamantane)
Procedure:
-
In a reaction vial, mix 100 µL of the amino acid sample with 100 µL of the borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for a defined period (can be as short as 1 minute, but often optimized around 15-40 minutes)[11].
-
Add 200 µL of the quenching solution to react with the excess FMOC-Cl.
-
The sample is then ready for HPLC analysis.
Protocol 4: Derivatization with OPA
Materials:
-
Amino acid standard or sample
-
Borate buffer (e.g., 0.4 M, pH 10.2)
-
OPA reagent (prepared by dissolving OPA in borate buffer and adding a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid)
Procedure:
-
This reaction is typically automated in an autosampler due to the instability of the derivatives.
-
Aliquots of the amino acid sample, borate buffer, and OPA reagent are drawn into the autosampler loop.
-
The mixture is allowed to react for a very short and precise time (e.g., 1-3 minutes) before being injected directly onto the HPLC column.
Protocol 5: Derivatization with Marfey's Reagent (FDAA)
Materials:
-
Amino acid standard or sample
-
1 M Sodium bicarbonate
-
Marfey's reagent solution (e.g., 1% w/v in acetone)
-
2 M HCl
Procedure:
-
To 100 µL of the amino acid sample in a reaction vial, add 40 µL of 1 M sodium bicarbonate.
-
Add 200 µL of the Marfey's reagent solution.
-
Heat the mixture at 40°C for 1 hour.
-
Cool the reaction vial to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.
-
The sample is then ready for analysis by HPLC.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the context of derivatization for amine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 4. Leaving group - Wikipedia [en.wikipedia.org]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. scilit.com [scilit.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
- 13. nbinno.com [nbinno.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Reactivity of 4-Fluoro-3-nitrobenzenesulfonate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical scaffolds is paramount for efficient synthesis and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of 4-fluoro-3-nitrobenzenesulfonate and its analogs, supported by established principles of physical organic chemistry and outlining detailed experimental protocols for validation.
The reactivity of this compound and its analogs in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter in various synthetic applications, including the development of therapeutic agents and functional materials. The inherent electrophilicity of the aromatic ring, significantly enhanced by the presence of strong electron-wthdrawing nitro and sulfonate groups, makes these compounds valuable substrates for the introduction of a wide range of nucleophiles. This guide explores the factors governing their reactivity and provides a framework for predicting and experimentally determining the relative reactivity of different analogs.
Understanding the Reactivity Landscape: The SNAr Mechanism
The primary reaction pathway for these compounds is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically proceeds through a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The presence of electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction. In the second, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring.
A Comparative Guide to the Validation of Analytical Methods Utilizing 4-Fluoro-3-nitrobenzenesulfonate for Derivatization
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process that ensures the reliability, accuracy, and precision of experimental data. This guide provides a comprehensive comparison of analytical methods that employ 4-Fluoro-3-nitrobenzenesulfonate as a derivatizing agent. Derivatization is a technique used to chemically modify an analyte to enhance its detection and separation properties in chromatographic methods like High-Performance Liquid Chromatography (HPLC).
This compound is a valuable reagent for this purpose, particularly for compounds containing primary and secondary amine functional groups, such as amino acids, peptides, and pharmaceuticals. The reagent reacts with these amines to form a sulfonamide derivative that is readily detectable by UV-Visible spectroscopy, a common detection method in HPLC. This guide will delve into the validation parameters for such methods, offer a comparison with alternative derivatizing agents, and provide detailed experimental protocols.
Comparison of Common Derivatizing Agents for HPLC-UV
The selection of a derivatizing agent is crucial and depends on the analyte's nature, the desired sensitivity, and the available instrumentation. Below is a comparison of this compound with other commonly used reagents for the derivatization of amines for HPLC-UV analysis.
| Feature | This compound | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dansyl Chloride (DNS-Cl) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Target Functional Group | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Reaction Conditions | Mildly alkaline | Mildly alkaline | Alkaline (pH 9.5-10) | Alkaline (Borate Buffer) |
| Detection Method | UV-Vis | UV-Vis | Fluorescence, UV-Vis | Fluorescence |
| Derivative Stability | Generally stable | Very stable | Moderately stable (light sensitive) | Stable |
| Primary Advantages | Good reactivity, strong chromophore | Well-established (Sanger's reagent) | High sensitivity (fluorescence) | High sensitivity, no interfering by-products |
| Primary Disadvantages | Limited data on specific applications | Long reaction times | Reagent hydrolysis can interfere | Reagent can interfere if not removed |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow ensures that the method is reliable, reproducible, and accurate for the routine analysis of samples.
Caption: A flowchart illustrating the key stages of analytical method validation.
Experimental Protocols
Below are detailed protocols for a hypothetical validation of an HPLC-UV method for the quantification of an analyte (e.g., Glycine) using this compound for pre-column derivatization.
Protocol 1: Derivatization of Glycine Standard
-
Prepare a 1 mg/mL stock solution of Glycine in deionized water.
-
Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Prepare a 0.1 M borate buffer solution and adjust the pH to 9.0.
-
In a microcentrifuge tube, mix 100 µL of the Glycine stock solution, 400 µL of the borate buffer, and 200 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with 20% B, linearly increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength determined by the absorbance maximum of the derivatized glycine (e.g., 340 nm).
Data Presentation: Validation Parameters
The following tables summarize the key parameters that must be evaluated during method validation, along with typical acceptance criteria as per regulatory guidelines.[1][2][3]
Table 1: Linearity, Range, and Sensitivity
| Parameter | Description | Experimental Approach | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Analyze a minimum of five concentrations across the expected range. Plot the response vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[4] |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Determined from the linearity studies. | The specified range for the assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. | Signal-to-noise ratio of approximately 10:1; acceptable precision and accuracy. |
Table 2: Accuracy and Precision
| Parameter | Description | Experimental Approach | Acceptance Criteria |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Analyze a minimum of three replicate preparations at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). | The mean recovery should be within 98.0% to 102.0%.[3] |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time (intra-assay precision). | Analyze a minimum of six replicates at 100% of the target concentration or nine replicates covering the specified range (3 concentrations, 3 replicates each). | Relative Standard Deviation (RSD) ≤ 2%. |
| Precision (Intermediate) | Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment. | Repeat the precision study on a different day with a different analyst. | RSD should be within acceptable limits, typically slightly higher than repeatability (e.g., ≤ 3%). |
Table 3: Specificity and Robustness
| Parameter | Description | Experimental Approach | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Analyze blank samples, placebo (if applicable), and spiked samples. Check for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should be confirmed if using a photodiode array (PDA) detector. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The results should not be significantly affected. |
References
A Comparative Guide to the Cross-Reactivity Profile of 4-Fluoro-3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of 4-Fluoro-3-nitrobenzenesulfonate, a compound of interest in various research and development applications. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this comparison focuses on the theoretical potential for cross-reactivity based on its structural components and the established principles of immunochemistry. We will explore the role of its functional groups—the benzenesulfonate, the nitroaromatic moiety, and the organofluorine substitution—in mediating potential immune responses. This guide also outlines standard experimental protocols to assess such cross-reactivity.
Understanding Cross-Reactivity of Small Molecules
Small molecules like this compound are generally not immunogenic on their own. However, they can act as haptens , which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1][2][3][4][5] This process, known as haptenation, can lead to the production of antibodies that recognize the hapten. Cross-reactivity occurs when these antibodies mistakenly recognize and bind to other molecules with similar structural features.
The chemical structure of this compound contains several functionalities that could contribute to its potential as a hapten and subsequent cross-reactivity:
-
Benzenesulfonate Group: As the simplest aromatic sulfonic acid, benzenesulfonic acid is a strong acid and its derivatives are used in various industrial and pharmaceutical applications.[6][7][8] Its reactivity allows it to potentially form conjugates with proteins.
-
Nitroaromatic Group: Nitroaromatic compounds are known for their biological activity and, in some cases, toxicity.[9][10][11][12] The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its ability to interact with biological macromolecules.
-
Organofluorine Moiety: The inclusion of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability and binding affinity.[13][14][15][16][17]
Potential Cross-Reactivity Comparison
The following table summarizes the potential for cross-reactivity of this compound with other classes of compounds based on shared structural motifs. It is important to note that this is a theoretical assessment, and experimental validation is crucial.
| Compound Class | Shared Structural Motif with this compound | Potential for Cross-Reactivity | Rationale |
| Other Sulfonamides/Sulfonates | Benzenesulfonate group | High | Antibodies generated against the benzenesulfonate hapten could recognize similar structures in other sulfonated compounds. |
| Nitroaromatic Compounds | Nitrobenzene core | Moderate to High | Structural similarity of the nitroaromatic ring system could lead to antibody cross-recognition. The position of the nitro group would be a critical determinant. |
| Fluorinated Aromatic Compounds | Fluorinated benzene ring | Low to Moderate | While the fluorine atom itself is small, the overall electronic and conformational changes it imparts on the aromatic ring could be recognized by antibodies. |
| Non-related small molecules with acidic groups | Acidic functional group | Low | Cross-reactivity is less likely but possible if the antibody recognition is primarily driven by the charge and general shape of the acidic moiety rather than the specific aromatic structure. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of this compound, a series of immunoassays can be performed. The general workflow involves generating antibodies against a this compound-carrier conjugate and then testing the ability of these antibodies to bind to other compounds of interest.
Key Experimental Methodologies:
-
Hapten-Carrier Conjugation:
-
Objective: To make the small molecule immunogenic by conjugating it to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).
-
Protocol:
-
Activate the carrier protein using a cross-linking agent (e.g., carbodiimide).
-
React the activated carrier protein with this compound. The sulfonate group can be targeted for conjugation.
-
Purify the conjugate to remove unconjugated hapten and reagents.
-
Characterize the conjugate to determine the hapten-to-carrier ratio.
-
-
-
Antibody Production:
-
Objective: To generate polyclonal or monoclonal antibodies against the this compound hapten.
-
Protocol (Polyclonal):
-
Immunize an animal model (e.g., rabbit, goat) with the hapten-carrier conjugate mixed with an adjuvant.
-
Administer booster injections at regular intervals to increase antibody titer.
-
Collect blood and isolate the serum containing the polyclonal antibodies.
-
Purify the antibodies using affinity chromatography with the immobilized hapten.
-
-
-
Cross-Reactivity Assessment using Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the binding of the generated antibodies to this compound and potential cross-reactants.
-
Protocol (Competitive ELISA):
-
Coat a microtiter plate with a conjugate of this compound and a different carrier protein (to avoid carrier-specific antibody binding).
-
Incubate the plate with a fixed concentration of the anti-4-Fluoro-3-nitrobenzenesulfonate antibody pre-mixed with varying concentrations of either this compound (for the standard curve) or the test compounds (potential cross-reactants).
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting signal (e.g., color change).
-
Calculate the percentage of inhibition for each test compound and determine the concentration that causes 50% inhibition (IC50). A lower IC50 indicates higher cross-reactivity.
-
-
Visualizing Experimental Workflows and Potential Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be initiated by a hapten-mediated immune response.
Caption: Experimental workflow for assessing hapten cross-reactivity.
Caption: Hypothetical B-cell activation pathway by a hapten-carrier complex.
References
- 1. Hapten - Wikipedia [en.wikipedia.org]
- 2. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 3. betalifesci.com [betalifesci.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Immunogen, Antigen, Hapten, Epitope, and Adjuvant - Creative Diagnostics [creative-diagnostics.com]
- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]
- 8. Benzenesulfonic acid - American Chemical Society [acs.org]
- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments on Synthesis of Organofluorine Compounds Usin...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 17. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Quantitative Amine Analysis: 4-Fluoro-3-nitrobenzenesulfonate vs. Key Alternatives
For researchers and professionals in drug development and life sciences, the accurate quantification of primary amines is a frequent necessity. This guide provides an objective comparison of 4-Fluoro-3-nitrobenzenesulfonate (FNBS) with other common reagents used for this purpose. We will delve into their reaction mechanisms, performance metrics, and detailed experimental protocols, supported by comparative data to facilitate an informed choice for your specific analytical needs.
Core Principles of Amine Quantification Reagents
The quantification of primary amines typically involves a derivatization reaction where a reagent covalently binds to the amine's nucleophilic nitrogen. This reaction yields a product (a conjugate) with specific chromophoric or fluorophoric properties, allowing for detection and quantification via spectrophotometry or fluorometry. The choice of reagent is critical and depends on factors such as required sensitivity, sample matrix, available equipment, and the presence of interfering substances.
This compound (FNBS) operates on the principle of nucleophilic aromatic substitution (SₙAr). The benzene ring is "activated" by the strongly electron-withdrawing nitro (-NO₂) and sulfonate (-SO₃⁻) groups. This activation renders the fluorine atom susceptible to displacement by a nucleophile, such as the lone pair of electrons on a primary amine.[1] This reaction forms a stable sulfonamide derivative that can be quantified.
Comparative Analysis of Leading Reagents
While FNBS is effective, several other reagents are widely used. The most common alternatives include 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA), a close structural and functional analog of FNBS; o-Phthaldialdehyde (OPA), which generates a fluorescent product; and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a highly sensitive fluorogenic reagent.
| Feature | This compound (FNBS) | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) | o-Phthaldialdehyde (OPA) | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Reaction Principle | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | Condensation to form a fluorescent isoindole | Nucleophilic Aromatic Substitution |
| Detection Method | Spectrophotometry (UV-Vis) | Spectrophotometry (UV-Vis) | Fluorometry / HPLC-FLD | Fluorometry / HPLC-FLD / CE-LIF |
| Detection Wavelength | ~340 nm (predicted) | 335 nm - 420 nm[2][3][4] | Ex: 337-340 nm / Em: 442-455 nm[5][6] | Ex: 488 nm / Em: ~540 nm[7] |
| Specificity | Primary Amines | Primary Amines[2] | Primary Amines only (in presence of a thiol)[8] | Primary & Secondary Amines[9] |
| Typical pH | Alkaline (e.g., pH 8.5-10) | Alkaline (pH 8.5-10)[2][3] | Alkaline (pH 9.5-10.2)[6] | Alkaline (e.g., Borate buffer) |
| Reaction Time | Minutes to Hours | ~2 hours at 37°C[2][10] | ~1-2 minutes at room temperature[6] | ~5 minutes at 80°C[7] |
| Advantages | Stable product, simple colorimetric readout. | Well-established method, high sensitivity.[10] | Very fast reaction, automated for HPLC, high sensitivity.[5][6] | Extremely high sensitivity, stable derivatives, compatible with common 488 nm lasers.[7] |
| Disadvantages | Limited published data on specific protocols. | Reagent can hydrolyze, lowering sensitivity; interference from amine-containing buffers (Tris, Glycine).[2][3] | Requires a thiol co-reagent; product can be unstable; does not react with secondary amines (e.g., proline).[8][9] | Requires heating for optimal reaction; reacts with secondary amines which may not be desired.[7] |
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the reaction pathway of FNBS, the general experimental workflow for amine quantification, and a logical guide for selecting the appropriate reagent.
References
- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Benchmarking 4-Fluoro-3-nitrobenzenesulfonate: A Comparative Guide to Cysteine-Reactive Probes in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Fluoro-3-nitrobenzenesulfonate as a potential reagent for cysteine modification in proteomics, benchmarked against established methods. The following sections detail the experimental context, performance characteristics, and underlying mechanisms of different cysteine-reactive probes, supported by experimental protocols and data visualizations to aid in methodological selection and application.
Introduction to Cysteine-Reactive Probes in Proteomics
The covalent modification of cysteine residues is a cornerstone of chemical proteomics, enabling the study of protein structure, function, and signaling. The unique nucleophilicity of the cysteine thiol group makes it a prime target for selective labeling with electrophilic probes. These probes are instrumental in various applications, including:
-
Quantitative Proteomics: Assessing changes in protein expression and post-translational modifications.
-
Drug Development: Identifying and characterizing the targets of covalent inhibitors.
-
Activity-Based Protein Profiling (ABPP): Measuring the activity of specific enzyme classes.
The ideal cysteine-reactive probe exhibits high reactivity, selectivity, and stability, forming a covalent bond that can be detected and quantified, typically by mass spectrometry. This guide evaluates this compound in this context, comparing it to widely used reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM).
Established Methods for Cysteine Modification
The most common methods for cysteine labeling involve alkylating agents that react with the thiol group.
1. Iodoacetamide (IAM) and its Derivatives:
Iodoacetamide is a haloacetyl reagent that reacts with cysteine thiols via a nucleophilic SN2 reaction. This forms a stable thioether bond. The reaction is most efficient at a slightly alkaline pH (around 8.0-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[1][2]
2. N-ethylmaleimide (NEM):
N-ethylmaleimide is a Michael acceptor that reacts with cysteine thiols through a conjugate addition.[2] This reaction is generally faster and can proceed at a lower pH compared to iodoacetamide.[1][3] However, at higher pH values, NEM can exhibit reduced specificity, with potential side reactions with lysine and histidine residues.[2][3]
3. Other Thiol-Reactive Chemistries:
Other reagents used for cysteine modification include 4-vinylpyridine and various disulfide-containing compounds that react via thiol-disulfide exchange. Each reagent possesses distinct reactivity profiles, specificities, and downstream analytical compatibility.
This compound as a Potential Cysteine-Reactive Probe
While not as extensively documented for this application as IAM or NEM, this compound possesses a chemical structure that suggests its utility as a cysteine-reactive probe. The mechanism of reaction is anticipated to be a nucleophilic aromatic substitution (SNAr).
In this proposed mechanism, the highly nucleophilic cysteine thiolate attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. The presence of the strongly electron-withdrawing nitro and sulfonate groups activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group. This would result in a stable thioether linkage between the protein and the benzenesulfonate tag.
Comparative Performance Data
The following table summarizes the key performance characteristics of this compound in comparison to the established reagents, iodoacetamide and N-ethylmaleimide. Please note that the data for this compound is inferred based on its chemical properties, as direct comparative studies in a proteomics context are not widely available.
| Feature | This compound (Inferred) | Iodoacetamide | N-ethylmaleimide |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Substitution (SN2)[2] | Michael Addition[2] |
| Optimal pH | Neutral to slightly alkaline | Alkaline (pH 8.0-8.5)[1] | Neutral to slightly acidic[1] |
| Reaction Speed | Moderate to Fast | Moderate | Fast[3] |
| Selectivity | Potentially high for thiols | High for thiols, can react with other nucleophiles at high concentrations/pH | High for thiols, can react with lysine and histidine at alkaline pH[2][3] |
| Bond Stability | High (Thioether) | High (Thioether) | High (Thioether), but the succinimide ring can undergo hydrolysis |
Experimental Protocols
The following are generalized protocols for the labeling of cysteine residues in a protein sample for downstream mass spectrometry analysis.
Protocol 1: Cysteine Labeling with Iodoacetamide or N-ethylmaleimide
-
Protein Solubilization and Reduction:
-
Solubilize the protein extract in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C. Tris(2-carboxyethyl)phosphine (TCEP) can also be used.[1]
-
-
Alkylation:
-
For iodoacetamide , add the reagent to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.
-
For N-ethylmaleimide , add the reagent to a final concentration of 20 mM and incubate for 1 hour at room temperature.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT.
-
Proceed with protein precipitation (e.g., with acetone) or buffer exchange to remove excess reagents.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptides prior to mass spectrometry analysis.
-
Protocol 2: Hypothetical Protocol for Cysteine Labeling with this compound
-
Protein Solubilization and Reduction:
-
Follow the same procedure as in Protocol 1 to solubilize and reduce the protein sample.
-
-
Alkylation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Add the this compound solution to the reduced protein sample to a final concentration of 10-20 mM.
-
Incubate for 1-2 hours at room temperature or 37°C. The optimal reaction time and temperature would need to be empirically determined.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., L-cysteine or DTT).
-
Proceed with sample cleanup, digestion, and desalting as described in Protocol 1.
-
Visualizations
Experimental Workflow for Quantitative Cysteine-Reactive Proteomics
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using cysteine-reactive probes. This workflow is applicable to all the discussed reagents.
Signaling Pathway Example: Keap1-Nrf2 Pathway
Cysteine modifications play a critical role in cellular signaling. The Keap1-Nrf2 pathway, a key regulator of the antioxidant response, is a prime example. Under basal conditions, Keap1 binds to the transcription factor Nrf2 and targets it for ubiquitination and subsequent degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Modification of these cysteines leads to a conformational change in Keap1, disrupting its interaction with Nrf2. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-containing genes. Cysteine-reactive probes can be used to study the modification of Keap1 cysteines and the subsequent activation of this pathway.
References
A Comparative Guide to the Reaction Products of 4-Fluoro-3-nitrobenzenesulfonate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 4-fluoro-3-nitrobenzenesulfonate and its more reactive derivative, 4-fluoro-3-nitrobenzenesulfonyl chloride. It is designed to assist researchers in understanding the reactivity, selecting appropriate reagents, and designing synthetic routes. The information is supported by experimental data and detailed protocols.
Introduction to this compound Reactivity
This compound and its derivatives are highly valuable reagents in organic synthesis, primarily due to their susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro (-NO₂) and sulfonate (-SO₃H) or sulfonyl chloride (-SO₂Cl) groups activate the fluorine atom, making it an excellent leaving group for reactions with a variety of nucleophiles. This reactivity profile allows for the facile introduction of diverse functional groups onto the benzene ring, a common scaffold in pharmaceutical and materials science.
The general reaction scheme involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, which then expels the fluoride ion to yield the substituted product. The rate of this reaction is significantly influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Comparison of Reaction Products and Yields
The following tables summarize the typical reaction products and reported yields for the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with various nucleophiles. For comparison, data for the less reactive 4-chloro-3-nitrobenzenesulfonyl chloride is also included where available.
Table 1: Reaction with Amine Nucleophiles
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | Ammonia | 4-Amino-3-nitrobenzenesulfonamide | Aqueous ammonia, ice-cooling to room temp., 3h | ~97% | General procedure analogy[1] |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | Piperidine | 4-(Piperidin-1-yl)-3-nitrobenzenesulfonamide | Not specified | High | General reactivity |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | o-Chloro-nitro-benzene | 4-Chloro-3-nitro-benzene sulfonyl chloride | Chloro-sulphonic acid, 120°C, 4h | 81.5% | [2] |
Table 2: Reaction with Thiol Nucleophiles
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | Phenylmethanethiol | 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene | DMF, K₂CO₃ | 90% | [3] |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | Sodium thiomethoxide | 4-(Methylthio)-3-nitrobenzenesulfonyl chloride | Not specified | High | General reactivity |
Table 3: Reaction with Alkoxide Nucleophiles
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | Sodium methoxide | 4-Methoxy-3-nitrobenzenesulfonyl chloride | Not specified | High | General reactivity |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | Methoxide ion | 3-N-(4-Methoxy-3-nitrophenyl)sydnone | Methanol | - | Kinetic study[4] |
Performance Comparison with Alternatives
The primary alternative to 4-fluoro-3-nitrobenzenesulfonyl chloride for SNAr reactions is 4-chloro-3-nitrobenzenesulfonyl chloride. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.
While specific comparative yield data under identical conditions is scarce in the readily available literature, the established principles of SNAr reactions suggest that 4-fluoro-3-nitrobenzenesulfonyl chloride will generally provide higher yields and/or require milder reaction conditions (lower temperatures, shorter reaction times) compared to its chloro-analogue. For instance, a study on the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloro-nitro-benzene required heating at 120°C for 4 hours to achieve an 81.5% yield[2]. It is anticipated that the corresponding reaction with a fluoro-substituted starting material would proceed more readily.
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted-3-nitrobenzenesulfonamides:
To a solution of the amine (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran, 4-fluoro-3-nitrobenzenesulfonyl chloride (1.05 eq.) is added portion-wise at 0°C. A base, such as triethylamine or pyridine (1.1 eq.), is added to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Synthesis of 4-Nitrobenzenesulfonamide:
To 6.7 g of 4-nitrobenzenesulfonyl chloride, 10 ml of ammonia water is added while cooling with ice. The mixture is then stirred at room temperature for 3 hours. The reaction mixture is extracted with 100 ml of ethyl acetate. The extract is washed with water and saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield 5.9 g of 4-nitrobenzenesulfonamide[1].
Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride:
To a reaction vial containing a mixture of 1280 g of potassium 4-chloro-3-nitrobenzenesulfonate, 1150 mL of acetonitrile, 250 mL of sulfoxide, and 30 mL of dimethylacetamide, 1240 mL of phosphinic acid chloride is added dropwise at a rate that maintains the reaction temperature between 60°C and 70°C. After the addition is complete, the mixture is stirred at 73°C for 3 hours. The reaction is then cooled, and 400 mL of water is slowly added. The mixture is poured into 5 L of ice water, and the precipitated crystals are collected by filtration, washed with water, and dried to give 1060 g (84% yield) of the target product[5].
Visualizing Reaction Pathways and Workflows
Caption: General SNAr pathway for 4-fluoro-3-nitrobenzenesulfonyl chloride.
Caption: A typical experimental workflow for product synthesis and analysis.
Caption: Decision tree for selecting the appropriate reagent.
References
Reproducibility in Protein Modification: A Comparative Guide to 4-Fluoro-3-nitrobenzenesulfonate and its Alternatives
For researchers in drug development and the broader scientific community, the ability to reliably modify and label proteins is paramount for understanding their function, interactions, and role in disease pathways. The reproducibility of such experiments hinges on the choice of labeling reagent and a thorough understanding of the experimental protocol. This guide provides a comparative analysis of 4-Fluoro-3-nitrobenzenesulfonate and other common protein labeling reagents, offering insights into their performance, supported by experimental data and detailed methodologies.
Performance Comparison of Protein Labeling Reagents
The selection of a protein labeling reagent is a critical step that influences the efficiency, specificity, and reproducibility of an experiment. While direct quantitative data for this compound is not extensively available in the public domain, its performance can be inferred from structurally and reactively similar compounds, such as Sanger's reagent (1-fluoro-2,4-dinitrobenzene or DNFB) and 2,4,6-trinitrobenzenesulfonic acid (TNBSA). These reagents, along with modern alternatives like N-hydroxysuccinimide (NHS) esters and maleimides, offer a range of options for researchers.
| Reagent Class | Target Residue(s) | Typical Reaction Efficiency | Key Advantages | Key Disadvantages |
| Arylating Agents (e.g., this compound, DNFB, TNBSA) | Lysine, N-terminus, Cysteine, Histidine, Tyrosine | Variable, dependent on pH and reagent concentration. | Forms stable covalent bonds.[1][2] | Can lead to non-specific labeling due to reactivity with multiple residues.[2] Reaction can be harsh and may alter protein structure. |
| NHS Esters | Lysine, N-terminus | High (typically >80%) | High specificity for primary amines.[3][4][] Forms stable amide bonds.[4][] | Hydrolytically unstable, requiring careful buffer selection and immediate use.[3][] |
| Maleimides | Cysteine | High (typically 70-90%)[6] | Highly specific for sulfhydryl groups, allowing for site-specific labeling.[7][8] | Requires reduction of disulfide bonds prior to labeling.[6][8] Can react with other nucleophiles at high pH. |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are methodologies for protein labeling using arylating agents (inferred for this compound), NHS esters, and maleimides.
Protocol 1: Protein Labeling with Arylating Agents (e.g., this compound)
This protocol is based on the established procedures for similar arylating reagents like DNFB and TNBSA.[1][9]
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the reagent solution to the protein solution with gentle mixing. The molar excess of the reagent over the protein will need to be optimized but a starting point of 10 to 20-fold excess is common.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purification: Remove the excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the incorporated label.
Protocol 2: Protein Labeling with NHS Esters
This protocol is a standard procedure for labeling proteins with amine-reactive NHS esters.[3][4][]
-
Protein Preparation: Dissolve the protein in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer) to a concentration of 1-10 mg/mL.[3][4]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[3]
-
Labeling Reaction: Add the dissolved NHS ester to the protein solution. A molar excess of 8-20 fold is a common starting point for optimization.[3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove unreacted NHS ester by dialysis or gel filtration.
Protocol 3: Protein Labeling with Maleimides
This protocol outlines the steps for labeling cysteine residues with maleimide-based reagents.[6][8]
-
Protein Preparation and Reduction: Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[8] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP and incubating for 30-60 minutes at room temperature.
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 1-10 mg/mL.[8]
-
Labeling Reaction: Add the maleimide solution to the reduced protein solution. A 10 to 20-fold molar excess of the maleimide is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.
-
Purification: Separate the labeled protein from excess reagent and quenching agent using dialysis or size-exclusion chromatography.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz.
Caption: General workflow for protein labeling experiments.
Caption: Reaction mechanisms of different protein labeling reagents.
Caption: Using labeled proteins to study cellular signaling.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-nitrobenzenesulfonate: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Waste Profile Summary
This document provides detailed procedural guidance for the safe handling and disposal of 4-Fluoro-3-nitrobenzenesulfonate (CAS RN: 3888-84-4). Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental compliance.
| Parameter | Information | Citation |
| Chemical Name | 4-Fluoro-3-nitrobenzenesulfonic acid | [1] |
| CAS Number | 3888-84-4 | [1] |
| Molecular Formula | C6H4FNO5S | [1] |
| Molecular Weight | 221.17 g/mol | [1] |
| Appearance | Solid (presumed) | |
| Primary Hazards | Based on related compounds, likely to be a skin and eye irritant. May cause respiratory irritation. Strong acid. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [3] |
| Hazardous Decomposition Products | Oxides of nitrogen (NOx), carbon (CO, CO2), sulfur (SOx), and hydrogen fluoride (HF). | [3] |
Operational and Disposal Plan: Step-by-Step Procedures
The proper disposal of this compound requires a multi-step approach focused on containment, labeling, and transfer to a licensed waste disposal facility. Given the lack of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of structurally similar chemicals, such as halogenated nitroaromatic compounds and sulfonic acids.
Personal Protective Equipment (PPE)
Before handling the material, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is necessary.
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain: For solid spills, carefully sweep up the material and place it into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Waste Collection and Storage
-
Waste Container: Use a dedicated, properly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with acidic and halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 3888-84-4
-
Associated Hazards (e.g., "Corrosive," "Irritant")
-
Accumulation Start Date
-
-
Segregation: Store the waste container separately from incompatible materials, particularly strong bases and oxidizing agents.[3]
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The EHS office will arrange for the transfer of the waste to a licensed hazardous waste disposal company.
-
Documentation: Ensure all necessary waste disposal forms are completed accurately and retained for your records.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Fluoro-3-nitrobenzenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Fluoro-3-nitrobenzenesulfonate. The following guidance is based on the safety data of structurally similar compounds, including 4-Fluoro-3-nitrobenzenesulfonamide, 4-Fluoro-3-nitrobenzenesulfonic acid, and 3-Fluoro-4-nitrobenzenesulfonyl chloride. It is imperative to treat this compound with the same or a higher level of caution as these related compounds.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards.
| Hazard Class | GHS Hazard Statement (Inferred) |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Data inferred from safety information for 4-Fluoro-3-nitrobenzenesulfonamide and related compounds.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation or harmful effects if absorbed. |
| Body Protection | Chemical-resistant lab coat or apron | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of dust or vapors, which may be harmful and cause respiratory irritation.[3] |
Always inspect PPE for integrity before use and do not wear compromised equipment.
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks.
1. Engineering Controls:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to control airborne exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]
2. Procedural Steps:
-
Before handling, clearly label all containers with the chemical name and associated hazards.
-
Use compatible tools (e.g., glass or plastic spatulas) to transfer the chemical.
-
Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Keep containers tightly sealed when not in use to prevent the release of dust or vapors.
-
Avoid creating dust.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | - Collect in a clearly labeled, sealed, and compatible waste container. - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | - Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. - Collect the rinsate as hazardous waste. - Decontaminated glassware can then be washed normally. |
| Contaminated PPE | - Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, sealed container. |
Consult your institution's environmental health and safety office for specific disposal guidelines.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-3-nitrobenzenesulfonamide, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
